DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
Description
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Structure
2D Structure
Properties
Molecular Formula |
C32H65NO8P+ |
|---|---|
Molecular Weight |
622.8 g/mol |
IUPAC Name |
2-[2,3-di(dodecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1 |
InChI Key |
IJFVSSZAOYLHEE-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Foundational Aspects of L Beta,gamma Dilauroyl Alpha Lecithin Dlpc in Academic Research
Historical Context and Evolution of Phospholipid Research Paradigms
The journey to understanding phospholipids (B1166683) began in the 19th century. In the 1800s, the initial discovery of a phosphorus-containing lipid from egg yolk, named "lecithin," marked the dawn of lipid biochemistry. nih.gov By 1874, Johann Ludwig Wilhelm Thudichum had identified the fundamental components of lecithin (B1663433) as phosphoric acid, glycerol (B35011), fatty acids, and a nitrogenous base, and he coined the term "phosphatides" for this class of molecules. nih.gov Thudichum also distinguished between lecithin (phosphatidylcholine), which was soluble in alcohol, and "cephalin," a mixture of other phospholipids that were not. nih.gov
For decades, the role of these molecules remained enigmatic. A pivotal shift occurred with the development of the "fluid mosaic model" by Singer and Nicolson in 1972, which proposed that biological membranes are fluid, two-dimensional lipid bilayers with embedded proteins. nih.gov This model revolutionized cell biology, framing the lipid bilayer not as a static barrier but as a dynamic environment crucial for cellular processes. wikipedia.org It built upon earlier concepts that recognized the amphiphilic nature of phospholipids—possessing a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail—which drives their self-assembly into bilayers in aqueous environments. taylorandfrancis.comnih.gov
The evolution of research was also driven by technological advances. The invention of the ultracentrifuge allowed for the isolation and classification of lipoproteins, complexes of lipids and proteins, in the 1920s and 1930s. nih.gov Later, techniques like isotopic labeling were instrumental in elucidating the biosynthetic pathways of phospholipids. nih.gov As the understanding of membrane complexity grew, the focus shifted from studying heterogeneous lipid mixtures to using well-defined, synthetic phospholipids like DLPC to probe specific biophysical phenomena. This transition allowed researchers to control variables such as acyl chain length, saturation, and headgroup type, leading to a more precise understanding of how individual lipid species contribute to the collective properties of the membrane. patsnap.comnasa.gov
The Unique Role of Saturated Short-Chain Phosphatidylcholines in Biophysical Investigations
Phosphatidylcholines are a major class of phospholipids in eukaryotic cell membranes. nih.gov Their properties are largely dictated by the length and degree of saturation of their two fatty acid chains. Saturated fatty acids contain only single carbon-carbon bonds, resulting in straight, flexible chains. youtube.com Unsaturated fatty acids, with one or more double bonds, have kinks in their chains.
Saturated short-chain phosphatidylcholines, such as DLPC (which has two 12-carbon lauroyl chains), occupy a special niche in research for several key reasons:
High Curvature and Micelle Formation: Unlike their long-chain counterparts which strongly favor the formation of planar bilayers, short-chain phospholipids like DLPC have a relatively large headgroup area compared to their smaller tail volume. This molecular geometry can induce positive curvature stress in membranes and, above a certain concentration known as the critical micelle concentration (CMC), they tend to self-assemble into small, spherical aggregates called micelles rather than extended bilayers. acs.orgnih.gov This property is exploited to solubilize membranes and membrane proteins.
Altered Membrane Fluidity and Phase Behavior: The length and saturation of acyl chains significantly influence the membrane's phase transition temperature (Tm), the temperature at which it shifts from a tightly packed gel state to a more fluid liquid-crystalline state. Shorter chains, having weaker van der Waals interactions, lead to lower Tm values. For instance, DLPC has a Tm of -2°C, meaning it exists in a fluid state even at low temperatures, whereas dipalmitoylphosphatidylcholine (DPPC), with its 16-carbon chains, has a Tm of 41°C. avantiresearch.comavantiresearch.comnih.gov This inherent fluidity makes short-chain PCs useful for creating highly dynamic model membranes.
Interdigitation: In mixtures with long-chain lipids, the short chains of DLPC can interdigitate, meaning they insert between the leaflets of the opposing monolayer. This can significantly alter membrane thickness, stability, and permeability, providing a tool to study the effects of lipid packing defects. nist.gov
Defined Physical Properties: As synthetic molecules, short-chain PCs offer high purity and a defined structure. This contrasts with lipids extracted from natural sources, which are often heterogeneous mixtures. This homogeneity is critical for reproducible biophysical experiments, allowing researchers to correlate specific molecular features with macroscopic membrane behaviors. frontiersin.org
These characteristics make saturated short-chain phosphatidylcholines powerful tools for studying lipid-protein interactions, membrane fusion and fission, and the stability of lipid domains. nih.govnih.gov
Structural Specificity of DLPC and its Fundamental Implications for Membrane Organization
DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) is defined by its specific molecular structure: a glycerol backbone attached to two saturated 12-carbon lauroyl fatty acids at the sn-1 and sn-2 positions, and a phosphocholine (B91661) headgroup at the sn-3 position. This structure dictates its behavior in aqueous solutions and its influence on lipid membranes.
Quantitative X-ray scattering studies have provided detailed structural information for fully hydrated DLPC bilayers in the fluid phase. nih.gov These studies reveal key structural parameters that are fundamental to its role in membrane organization. The shorter acyl chains of DLPC result in a thinner bilayer compared to phosphatidylcholines with longer chains, such as DMPC (14 carbons) or DPPC (16 carbons). nih.gov This reduced thickness influences the hydrophobic matching with transmembrane proteins and can affect their function.
Two critical physical parameters for DLPC are its phase transition temperature (Tm) and its critical micelle concentration (CMC).
Phase Transition Temperature (Tm): This is the temperature at which the lipid transitions from a gel-like, ordered state to a fluid, disordered state. The Tm for DLPC is very low, ensuring it remains in a fluid state under most experimental conditions. avantiresearch.comavantiresearch.comnist.gov
Critical Micelle Concentration (CMC): This is the concentration above which DLPC monomers in solution begin to form micelles. sigmaaldrich.com Its relatively low CMC makes it an effective detergent for solubilizing membranes and membrane proteins at concentrations where it can disrupt the bilayer structure. acs.orgwyatt.com
The table below summarizes key physical properties of DLPC in comparison to other common saturated phosphatidylcholines.
| Compound | Abbreviation | Acyl Chain | Tm (°C) | Area per Lipid (Ų) |
|---|---|---|---|---|
| L-beta,gamma-Dilauroyl-alpha-lecithin | DLPC | 12:0 | -2 avantiresearch.comavantiresearch.com | 63.2 nih.gov |
| Dimyristoylphosphatidylcholine (B1235183) | DMPC | 14:0 | 24 avantiresearch.comresearchgate.net | 60.6 nih.gov |
| Dipalmitoylphosphatidylcholine | DPPC | 16:0 | 41 avantiresearch.comnih.gov | N/A |
| Distearoylphosphatidylcholine | DSPC | 18:0 | 55 avantiresearch.comavantiresearch.com | N/A |
The combination of a low Tm and the ability to form micelles makes DLPC a versatile tool. In model membranes, it can be used to generate highly fluid environments or to create bicelles (disk-shaped lipid aggregates) when mixed with longer-chain phospholipids. These structures are particularly useful for structural studies of membrane proteins using Nuclear Magnetic Resonance (NMR) spectroscopy. The structural properties of DLPC fundamentally influence membrane thickness, curvature, and lateral organization, making it a key component in constructing model systems that mimic the complexity of biological membranes. nih.govnih.gov
Overview of Key Research Domains Utilizing DLPC as a Model System or Component
The distinct properties of DLPC have made it a staple in numerous areas of scientific research, where it is used both as a standalone model system and as a component in more complex lipid mixtures.
Membrane Protein Solubilization and Crystallization: Due to its detergent-like properties, DLPC is widely used to gently extract membrane proteins from their native environment and maintain their stability in solution. Its ability to form micelles and bicelles provides a membrane-mimicking environment that can preserve the protein's native fold, which is often a prerequisite for successful structural determination by X-ray crystallography or cryo-electron microscopy. nih.gov
Model Membrane and Lipid Raft Studies: DLPC is a fundamental component in the creation of artificial membranes such as liposomes and supported lipid bilayers. researchgate.netmdpi.com Researchers use these systems to study a wide range of membrane phenomena, including permeability, fusion, and the interaction with drugs or peptides. When mixed with lipids that have higher melting temperatures, like sphingolipids and cholesterol, DLPC can help investigate the formation and properties of "lipid rafts"—specialized membrane microdomains thought to organize signaling proteins. nih.gov
Drug Delivery Systems: The ability of phospholipids to form vesicles (liposomes) makes them attractive as carriers for drug delivery. While less common than its longer-chain counterparts for stable drug encapsulation, DLPC's properties are explored in specialized delivery systems. For instance, its fusogenic properties can be harnessed to facilitate the merger of the carrier vesicle with a target cell membrane, aiding in the release of the therapeutic agent.
Biomedical and Metabolic Research: Recent studies have highlighted unexpected roles for specific lipid species in cellular signaling and disease. For example, research has investigated DLPC's effects on metabolic processes, finding that it can reduce fat accumulation in the liver by suppressing lipogenesis (the metabolic formation of fat). researchgate.net In another context, DLPC has been shown to induce a specific type of cell death called ferroptosis in certain cancer cells, suggesting potential therapeutic applications. nih.gov These findings underscore the importance of studying individual phospholipid species to uncover their unique biological functions.
The versatility of DLPC, stemming directly from its short, saturated acyl chains, ensures its continued use across a broad spectrum of research, from fundamental biophysics to translational medicine.
Synthesis and Advanced Purification Methodologies for L Beta,gamma Dilauroyl Alpha Lecithin
Chemo-Enzymatic Synthesis Pathways of DLPC
Chemo-enzymatic synthesis offers a powerful approach to producing complex molecules like DLPC by combining the selectivity of enzymes with the versatility of chemical reactions. fishersci.com This strategy often leads to higher yields and purity compared to purely chemical or biological methods.
Optimization of Enzyme-Catalyzed Transesterification for DLPC Production
Enzyme-catalyzed transesterification is a prominent method for the synthesis of structured phospholipids (B1166683) like DLPC. Lipases are commonly employed for their ability to catalyze the exchange of acyl groups between a glycerophospholipid backbone and a fatty acid ester. nih.govrsc.org The reaction typically involves the transesterification of sn-glycero-3-phosphocholine (GPC) with lauric acid or its esters.
The optimization of reaction parameters is critical to maximize the yield and purity of DLPC. Key factors influencing the efficiency of lipase-catalyzed transesterification include the choice of lipase (B570770), reaction temperature, substrate molar ratio, and the reaction medium. Immobilized lipases, such as Novozym 435 (from Candida antarctica), are often favored due to their stability and reusability. rsc.orgcapes.gov.br
Below is a table summarizing optimized reaction conditions for the lipase-catalyzed synthesis of a structured phosphatidylcholine, which can be adapted for DLPC production.
| Parameter | Optimized Value | Reference |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | rsc.org |
| Substrate Molar Ratio (GPC:Lauric Acid Ester) | 1:10 | researchgate.net |
| Temperature | 55-65 °C | sigmaaldrich.com |
| Reaction Time | 24-48 hours | nih.gov |
| Solvent | Toluene or solvent-free system | nih.govrsc.org |
| Water Content | <1% (v/v) | nih.gov |
This table presents representative optimized conditions for the synthesis of structured phospholipids, which are applicable to DLPC synthesis.
Regioselective Acylation Approaches in DLPC Synthesis
Regioselective acylation is crucial for the synthesis of DLPC to ensure that the lauroyl groups are specifically attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Lipases exhibit high regioselectivity, often preferentially catalyzing acylation at the primary hydroxyl group (sn-1) of the glycerol backbone. nih.gov
For the synthesis of DLPC, a two-step enzymatic acylation can be envisioned. First, a lipase can be used to acylate the sn-1 position of sn-glycero-3-phosphocholine with lauric acid. Following purification of the mono-acylated intermediate, a second enzymatic or chemical acylation step can be performed to introduce the second lauroyl group at the sn-2 position. The choice of enzyme and reaction conditions plays a pivotal role in achieving the desired regioselectivity. nih.gov
Total Chemical Synthesis Strategies for DLPC
Total chemical synthesis provides a highly controlled route to DLPC, allowing for precise control over the stereochemistry and purity of the final product. These multi-step syntheses often involve the use of protecting groups to selectively mask reactive functional groups. numberanalytics.comorganic-chemistry.orgwikipedia.org
Protection Group Chemistry in Multistep DLPC Synthesis
The synthesis of DLPC from a chiral precursor like sn-glycero-3-phosphocholine requires the protection of the phosphate (B84403) and choline (B1196258) moieties while the acylation of the hydroxyl groups is carried out. The selection of appropriate protecting groups is critical for the success of the synthesis, ensuring they are stable under the reaction conditions and can be removed without affecting the final product. numberanalytics.comwikipedia.orgyoutube.com
Common protecting groups used in phospholipid synthesis include:
For the phosphate group: Benzyl (Bn) or methyl (Me) groups are often employed. libretexts.org Benzyl groups can be removed by hydrogenolysis, a mild method that does not affect the ester linkages. libretexts.org
For the choline hydroxyl group (if starting from a precursor): Silyl ethers like tert-butyldimethylsilyl (TBDMS) are commonly used due to their stability and ease of removal with fluoride (B91410) reagents. libretexts.org
The general strategy involves protecting the phosphate group of sn-glycero-3-phosphocholine, followed by the acylation of the free hydroxyl groups with lauroyl chloride or lauric anhydride, and finally, the deprotection of the phosphate group to yield DLPC.
Stereochemical Control in the Synthesis of L-beta,gamma-Dilauroyl-alpha-lecithin
Maintaining the natural L-configuration of the glycerol backbone is essential for the biological relevance of DLPC. The use of a chiral starting material, such as L-α-glycerylphosphorylcholine, which can be derived from natural sources like soybeans, is a common strategy to ensure the correct stereochemistry. frontiersin.org Throughout the synthetic sequence, reaction conditions must be chosen carefully to avoid racemization of the chiral center.
Green Chemistry Principles Applied to DLPC Synthesis
The application of green chemistry principles to the synthesis of phospholipids is gaining increasing attention to minimize environmental impact and improve sustainability. nih.gov Key green chemistry considerations in DLPC synthesis include:
Use of Biocatalysts: Employing enzymes like lipases reduces the need for harsh chemical reagents and often allows for reactions under milder conditions. nih.gov
Solvent Selection: Replacing hazardous organic solvents with greener alternatives or moving towards solvent-free reaction systems is a key goal. nih.gov For instance, enzymatic reactions for phospholipid synthesis have been successfully carried out in solvent-free systems. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. scispace.com
Energy Efficiency: Conducting reactions at lower temperatures, as is often possible with enzymatic catalysis, reduces energy consumption.
The development of chemo-enzymatic and optimized total chemical synthesis pathways that incorporate these green principles is crucial for the sustainable production of high-purity L-beta,gamma-Dilauroyl-alpha-lecithin.
Advanced Structural and Conformational Analysis of L Beta,gamma Dilauroyl Alpha Lecithin
Spectroscopic Probing of DLPC Molecular Architecture and Dynamics
High-Resolution NMR Spectroscopy for Headgroup and Acyl Chain Conformations
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of phospholipids (B1166683) like DLPC. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a detailed characterization of the headgroup and acyl chain conformations.
The choline (B1196258) headgroup of lecithin (B1663433) gives rise to characteristic signals in the ¹H NMR spectrum. For instance, the nine protons of the trimethylammonium group [-N⁺(CH₃)₃] typically appear as a sharp singlet, while the methylene (B1212753) groups of the choline moiety (-CH₂-N⁺- and -CH₂-O-P-) exhibit distinct multiplets. The chemical shifts of these protons are sensitive to their local chemical environment and can provide insights into the headgroup's orientation and hydration state. carleton.edu Similarly, ³¹P NMR is highly effective for probing the phosphate (B84403) group, with its chemical shift being indicative of the headgroup conformation and interactions. nih.gov
¹³C NMR spectroscopy offers a wider chemical shift dispersion, enabling the resolution of individual carbon atoms along the lauroyl acyl chains. The chemical shifts of the carbonyl carbon (C1) and the subsequent methylene carbons (C2, C3, etc.) provide a detailed map of the acyl chain's conformational order. researchgate.netnih.gov The degree of trans/gauche isomerization along the acyl chains, a key determinant of membrane fluidity, can be inferred from the ¹³C chemical shifts and relaxation parameters. nih.gov For instance, a higher proportion of trans conformers leads to a more ordered, extended chain structure, which is reflected in the NMR spectrum. While specific high-resolution NMR data for pure DLPC is not extensively published in readily accessible literature, the principles of lipid NMR analysis are well-established. organicchemistrydata.orgaocs.orguc.pt
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the headgroup and acyl chain regions of a phosphatidylcholine, based on data for similar lipids.
Interactive Data Table: Representative NMR Chemical Shifts for Phosphatidylcholine Moieties
| Atom/Group | Nucleus | Typical Chemical Shift (ppm) | Affected by |
| N⁺(CH₃)₃ | ¹H | ~3.2 | Headgroup hydration, counter-ion binding |
| N⁺(CH₃)₃ | ¹³C | ~54 | Headgroup conformation |
| N⁺-CH₂ | ¹H | ~3.6 | Headgroup orientation |
| P-O-CH₂ | ¹H | ~4.2 | Headgroup conformation, hydration |
| Glycerol (B35011) CH | ¹H | ~5.2 | Backbone conformation |
| C=O | ¹³C | ~173 | Hydrogen bonding, polarity |
| CH₂ (acyl) | ¹³C | ~25-35 | Acyl chain packing, trans/gauche ratio |
| CH₃ (terminal) | ¹³C | ~14 | Acyl chain terminus environment |
Vibrational Spectroscopy (FTIR, Raman) for DLPC Conformational Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule's conformational state by probing its vibrational modes. These techniques are particularly sensitive to the conformational order of the acyl chains and the hydration state of the headgroup in phospholipids.
FTIR spectroscopy is highly effective for studying the stretching vibrations of specific functional groups within the DLPC molecule. The C=O stretching vibrations of the ester linkages, typically found around 1735-1743 cm⁻¹, are sensitive to the polarity of their environment and hydrogen bonding interactions. researchgate.netresearchgate.net The antisymmetric stretching of the phosphate group (PO₂⁻) is also a key indicator of headgroup hydration and conformation. researchgate.net Furthermore, the CH₂ scissoring and wagging modes can provide information about the packing and conformational order of the lauroyl chains. researchgate.net
Raman spectroscopy offers complementary information and is particularly well-suited for studying the C-C and C-H vibrational modes of the hydrocarbon chains. nih.govrsc.org The intensity ratio of certain Raman bands, such as the C-C skeletal stretching modes, can be used to quantify the degree of trans/gauche isomerization and thus the conformational order of the acyl chains. The amide I region in proteins is a well-known example of how Raman spectroscopy can be used for conformational fingerprinting, and similar principles can be applied to the vibrational modes of lipids. nih.govrsc.orgsoton.ac.ukrsc.org
The following table summarizes key vibrational modes in phosphatidylcholines that are used for conformational analysis.
Interactive Data Table: Key Vibrational Modes in Phosphatidylcholines for Conformational Analysis
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Information |
| CH₂ Symmetric/Antisymmetric Stretching | FTIR/Raman | 2850 / 2920 | Acyl chain order and packing |
| C=O Stretching | FTIR | 1735 - 1743 | Ester linkage conformation, hydration |
| PO₂⁻ Antisymmetric Stretching | FTIR | ~1230 | Phosphate group hydration and conformation |
| C-C Skeletal Stretching | Raman | 1060 - 1130 | Acyl chain trans/gauche content |
| CH₂ Scissoring | FTIR/Raman | ~1470 | Lateral chain packing |
Crystallographic Investigations of DLPC Polymorphs and Packing Arrangements
Crystallographic techniques provide direct, high-resolution information about the three-dimensional arrangement of molecules in the solid state. For a molecule like DLPC, which can exist in different crystalline forms or polymorphs, X-ray diffraction is essential for characterizing its packing arrangements.
Single-Crystal X-ray Diffraction of Crystalline DLPC Forms
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates of a molecule in a crystalline lattice. This technique, when successful, can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, providing an unambiguous picture of the molecular conformation and packing in a specific crystalline form.
The process involves growing a high-quality single crystal of DLPC, which can be a significant challenge for amphiphilic molecules that tend to form lamellar or micellar structures. If a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to solve the crystal structure. To date, detailed single-crystal X-ray diffraction data for L-beta,gamma-Dilauroyl-alpha-lecithin is not widely available in the published literature. However, the table below illustrates the type of crystallographic data that would be obtained from such an analysis.
Interactive Data Table: Representative Single-Crystal X-ray Diffraction Parameters (Hypothetical for a DLPC Polymorph)
| Parameter | Description | Example Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations for the crystal. | P2₁/c |
| a (Å) | Unit cell dimension. | 10.5 |
| b (Å) | Unit cell dimension. | 8.9 |
| c (Å) | Unit cell dimension. | 45.2 |
| α (°) | Unit cell angle. | 90 |
| β (°) | Unit cell angle. | 98.5 |
| γ (°) | Unit cell angle. | 90 |
| Volume (ų) | The volume of the unit cell. | 4190 |
| Z | The number of molecules per unit cell. | 4 |
Powder X-ray Diffraction for Polymorph Identification in DLPC Preparations
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and characterizing polymorphism in a bulk sample. carleton.edulibretexts.orgwikipedia.org Instead of a single crystal, a finely ground powder of the material is used, which contains a vast number of crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample. libretexts.orgwikipedia.org
PXRD is particularly useful for identifying different polymorphic forms of DLPC that may coexist in a preparation, as each polymorph will produce a distinct diffraction pattern. soton.ac.uknih.govgovinfo.gov By comparing the experimental PXRD pattern to known patterns or to patterns calculated from single-crystal data, the polymorphic composition of a sample can be determined. researchgate.net While specific PXRD patterns for various DLPC polymorphs are not extensively documented in readily available literature, the technique remains a primary method for such characterization.
Interactive Data Table: Representative Powder X-ray Diffraction Data for a Crystalline Lipid Phase (Illustrative)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 5.8 | 15.2 | 100 | (001) |
| 11.6 | 7.6 | 45 | (002) |
| 19.8 | 4.5 | 80 | (110) |
| 22.5 | 3.9 | 60 | (200) |
| 24.1 | 3.7 | 30 | (201) |
Molecular Dynamics Simulations of DLPC Monomers and Aggregate Conformations
Molecular dynamics (MD) simulations provide a computational microscope to investigate the conformational dynamics of molecules at an atomistic level. tu-darmstadt.deyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing detailed information about conformational changes, intermolecular interactions, and the formation of aggregates. acs.orgnih.govdimensioncap.com
When multiple DLPC molecules are simulated together, the process of self-assembly into aggregates, such as micelles or bilayers, can be observed. rsc.orgacs.org These simulations provide invaluable insights into the driving forces behind aggregation and the structure of the resulting assemblies. For instance, MD simulations of lipid bilayers can reveal the area per lipid, bilayer thickness, and the order parameters of the acyl chains, which can be directly compared with experimental data. researchgate.net While many simulation studies focus on more common phospholipids like DPPC, the principles and methods are directly applicable to DLPC. nih.gov Recent work has also begun to explore the aggregation of similar lipids in mixed bilayer systems using coarse-grained MD simulations. nih.gov
Interactive Data Table: Key Parameters from Molecular Dynamics Simulations of Phospholipid Systems
| Parameter | Description | Typical Findings |
| Area per Lipid (Ų) | The average surface area occupied by a single lipid molecule in a bilayer. | Dependent on acyl chain length and temperature. |
| Bilayer Thickness (Å) | The distance between the average positions of the phosphate groups in opposing leaflets. | Inversely related to the area per lipid. |
| Acyl Chain Order Parameter (S_CD) | A measure of the orientational order of the C-D (or C-H) bonds along the acyl chains. | Decreases from the headgroup towards the center of the bilayer. |
| Radial Distribution Functions | The probability of finding another atom or molecule at a certain distance from a reference atom. | Reveals details of hydration shells and intermolecular packing. |
| Headgroup Tilt Angle | The angle of the P-N vector of the phosphocholine (B91661) headgroup relative to the bilayer normal. | Influenced by hydration and lipid packing. |
Influence of Specific Acyl Chain Length and Saturation on DLPC Molecular Packing
The molecular architecture of L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC), specifically its two saturated lauroyl chains (12 carbons), is a critical determinant of its packing behavior within lipid bilayers. This section explores the profound influence of this specific acyl chain length and saturation on the molecular arrangement, phase transitions, and structural parameters of DLPC assemblies.
The length and saturation of the acyl chains dictate the van der Waals interactions between adjacent lipid molecules, directly impacting the fluidity and phase state of the membrane. Shorter and saturated chains, like the lauroyl chains of DLPC, generally lead to lower phase transition temperatures compared to their longer-chain counterparts.
Differential scanning calorimetry (DSC) studies of DLPC bilayers reveal a complex thermotropic phase behavior. In a 50 wt. % aqueous ethylene (B1197577) glycol solution, DLPC exhibits multiple endothermic transitions upon heating. nih.gov A scan starting from -30°C shows two distinct peaks at 1.7°C and 4.5°C. nih.gov These correspond to the transition from a lamellar crystalline (Lc) or subgel phase to an intermediate liquid crystalline (Lx) phase, and subsequently from the Lx phase to the liquid crystalline (Lα) phase. nih.gov A particularly large enthalpy change of 32.9 kJ mol⁻¹ is associated with the Lc/Lx transition. nih.gov When the heating scan begins from -10°C, a single main transition is observed at -0.4°C, which is attributed to the transition from the metastable ripple gel (P'β) phase to the metastable Lα phase, with an enthalpy of 9.2 kJ mol⁻¹. nih.gov
The specific 12-carbon length of the lauroyl chains in DLPC results in a thinner bilayer compared to phosphatidylcholines with longer acyl chains, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) with 14-carbon chains and dipalmitoylphosphatidylcholine (DPPC) with 16-carbon chains. X-ray scattering studies have provided detailed structural parameters for DLPC in its fluid phase. These studies show that the thinner bilayer of DLPC has a smaller bending modulus compared to DMPC, which leads to increased undulation fluctuations. nih.gov
The area per lipid molecule is another crucial parameter governed by acyl chain characteristics. For DLPC in the fluid Lα phase, the area per lipid has been determined to be 63.2 ± 0.5 Ų. nih.gov This is slightly larger than that of DMPC (60.6 ± 0.5 Ų), which might seem counterintuitive. nih.gov However, the shorter acyl chains of DLPC lead to weaker inter-chain attractive forces, allowing for a greater molecular area.
The saturation of the lauroyl chains in DLPC ensures that they can pack in a relatively ordered, all-trans conformation in the gel and crystalline phases. This tight packing is disrupted at the main phase transition temperature, leading to a more disordered, fluid state with a higher population of gauche conformations in the acyl chains. The absence of double bonds in the saturated chains of DLPC results in a higher packing density compared to unsaturated phospholipids with the same chain length. researchgate.net This increased packing density influences the lateral organization of the membrane. researchgate.net In contrast, unsaturated acyl chains introduce kinks, which increase disorder and create more loosely packed, flexible membrane domains. researchgate.netresearchgate.netmdpi.com
The stability of protein-lipid complexes is also influenced by the acyl chain length and saturation of the phospholipids. Studies on discoidal high-density lipoproteins (HDLs) have shown that the stability of these complexes increases with greater acyl chain length and saturation. nih.gov This suggests that the specific properties of DLPC's lauroyl chains contribute to a particular stability profile in its interactions with proteins. nih.gov
Molecular dynamics simulations and experimental studies on mixed lipid systems further illuminate the role of DLPC's acyl chain characteristics. In mixtures with lipids having longer chains, such as DPPC, and cholesterol, DLPC contributes to the formation of fluid, disordered domains that coexist with more ordered domains formed by the longer-chain lipid. nih.gov
The following tables summarize key structural and thermodynamic parameters of DLPC, often in comparison to other phosphatidylcholines, to highlight the influence of its specific acyl chain length.
Table 1: Phase Transition Temperatures and Enthalpies of DLPC
| Initial Scan Temperature (°C) | Transition Temperature (°C) | Transition Assignment | Enthalpy (kJ mol⁻¹) |
| -30 | 1.7 | Lc → Lx | 32.9 |
| -30 | 4.5 | Lx → Lα | - |
| -10 | -0.4 | P'β → Lα | 9.2 |
| Data obtained from DSC measurements in 50 wt. % aqueous ethylene glycol solution. nih.gov |
Table 2: Structural Parameters of DLPC in the Fluid Phase Compared to DMPC
| Lipid | Area per Lipid (A) (Ų) | Bilayer Thickness (2DC) (Å) | Lipid Volume (VL) (ų) | Bending Modulus (KC) |
| DLPC | 63.2 | 20.9 | 991 | Lower than DMPC |
| DMPC | 60.6 | 25.4 | 1101 | Higher than DLPC |
| Data obtained from X-ray scattering studies. nih.gov |
Self Assembly and Supramolecular Structures of L Beta,gamma Dilauroyl Alpha Lecithin
Phase Behavior of DLPC Liposomes and Bilayers
The phase behavior of lipid bilayers describes the mobility of individual lipid molecules and how this mobility changes with temperature. youtube.com At a given temperature, a bilayer can exist in a solid-like "gel" phase or a fluid "liquid-crystalline" phase. youtube.com All lipids, including DLPC, have a characteristic temperature at which they transition from the gel to the liquid phase. youtube.com
The primary phase transition in phospholipid membranes is the gel-to-liquid crystalline transition, often referred to as the main transition (Tₘ). avantiresearch.com Below the Tₘ, the lipid acyl chains are in a tightly packed, ordered, all-trans conformation, characteristic of the gel phase (Lβ). avantiresearch.commdpi.com Above the Tₘ, the membrane enters the liquid-crystalline phase (Lα), where the acyl chains become disordered and more mobile, leading to a "kinked" conformation. avantiresearch.com This transition results in a decrease in bilayer thickness and an increase in the area per lipid molecule. nih.gov
For DLPC, the main transition temperature is notably low due to its short 12-carbon acyl chains. The main transition from a metastable ripple gel phase (P'β) to the liquid-crystalline phase (Lα) occurs at approximately -0.4°C to -2°C. nih.govwikipedia.org
Detailed calorimetric studies have revealed a more complex phase behavior for DLPC. When heated from cold storage (e.g., -30°C) in an aqueous solution, DLPC can exhibit multiple endothermic transitions. A study using differential scanning calorimetry (DSC) identified a transition from a lamellar crystalline (Lc) or subgel phase to an intermediate liquid crystalline (Lx) phase at 1.7°C, followed by a transition from the Lx phase to the main liquid crystalline (Lα) phase at 4.5°C. nih.gov The main transition, observed when heating from -10°C, appears as a single peak at -0.4°C, corresponding to the P'β to Lα transition, with an associated enthalpy change (ΔH) of 9.2 kJ/mol. nih.gov
| Transition | Transition Temperature (Tₘ) | Enthalpy of Transition (ΔH) |
|---|---|---|
| Lc → Lx | 1.7°C | 32.9 kJ/mol |
| Lx → Lα | 4.5°C | - |
| P'β → Lα (Main Transition) | -0.4°C | 9.2 kJ/mol |
The structural organization of DLPC assemblies is governed by both temperature and the presence of a solvent, described by thermotropic and lyotropic phase behavior, respectively. rsc.orgresearchgate.net
Thermotropic behavior refers to phase transitions induced by changes in temperature. rsc.org A temperature-pressure phase diagram for DLPC shows that the main transition temperature increases linearly with applied pressure. nih.gov This is a common feature for phosphatidylcholine bilayers. nih.gov
Lyotropic behavior describes the formation of different phases as a function of lipid concentration in a solvent. ait.ac.atnih.gov In aqueous environments, amphiphilic lipids like DLPC can form various structures, including lamellar (Lα), hexagonal (HII), and bicontinuous cubic phases, depending on hydration levels. tf7.orgavantiresearch.com For phosphatidylcholines, increasing water content drastically lowers the melting point of the crystal structure, leading to the formation of hydrated phases such as the lamellar gel (Lβ) and liquid crystalline (Lα) phases. nih.gov The phase behavior of DLPC has also been studied in other solvent systems. For instance, in a 50 wt.% aqueous ethylene (B1197577) glycol solution, DLPC exhibits a more complex phase diagram, including an intermediate (Lx) phase that is not observed in pure water under ambient pressure. nih.gov
The phase transitions of DLPC membranes are investigated using a variety of biophysical techniques.
Differential Scanning Calorimetry (DSC): This is a primary technique for studying the thermotropic properties of lipid membranes. avantiresearch.comgoogle.com DSC measures the heat absorbed or released by a sample as its temperature is changed at a constant rate. lbl.gov When a lipid bilayer undergoes a phase transition, there is a characteristic change in heat capacity, which is detected as a peak in the DSC thermogram. This allows for the precise determination of the transition temperature (Tₘ) and the enthalpy of the transition (ΔH). nih.govlbl.gov DSC has been used to identify the main transition and other, more subtle phase transitions of DLPC bilayers. nih.gov
X-ray Scattering: Small-angle X-ray scattering (SAXS) is a powerful tool for determining the structural parameters of lipid bilayers in different phases. By analyzing the diffraction patterns, researchers can obtain quantitative information about the lamellar repeat spacing (D), bilayer thickness, and the area per lipid molecule. nih.gov For example, X-ray scattering from oriented multilamellar arrays and unilamellar vesicles has been used to determine the structure of fully hydrated fluid-phase DLPC bilayers at 30°C, yielding an area per lipid of 63.2 ± 0.5 Ų. nih.gov
Formation and Characterization of DLPC Vesicles (Liposomes)
DLPC readily self-assembles into vesicles, or liposomes, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. iastate.edu These can be categorized by their number of bilayers (lamellarity) and size.
Standard protocols exist for the preparation of both multilamellar and unilamellar vesicles from DLPC.
Multilamellar Vesicles (MLVs): The most common method for producing MLVs is the thin-film hydration technique. This involves dissolving the DLPC lipid in an organic solvent like chloroform, evaporating the solvent under a stream of nitrogen to form a thin lipid film, and then removing residual solvent under vacuum. The dry lipid film is then hydrated with an aqueous buffer. For hydration, the buffer temperature should be maintained above the lipid's phase transition temperature (Tₘ > -2°C for DLPC) and agitated, causing the lipid film to swell and form large, polydisperse MLVs with multiple concentric bilayers.
Unilamellar Vesicles (UVs): To produce vesicles with a single bilayer, MLVs are typically subjected to further processing.
Large Unilamellar Vesicles (LUVs): The extrusion method is widely used to generate LUVs with a controlled and relatively uniform size distribution. This technique involves repeatedly passing an MLV suspension under moderate pressure through polycarbonate filters with a defined pore size (e.g., 100 nm). This process is performed at a temperature above the Tₘ of the lipid. youtube.com
Small Unilamellar Vesicles (SUVs): These smaller vesicles (typically 20-100 nm) can be prepared by subjecting an MLV suspension to sonication. youtube.com
After preparation, it is crucial to characterize the resulting vesicle population for its physical properties.
Vesicle Size Distribution: The average size and polydispersity of a liposome (B1194612) preparation are commonly determined using Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS). This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles in suspension to calculate their hydrodynamic radius. For direct visualization and size measurement, Freeze-Fracture Transmission Electron Microscopy (FF-TEM) can be employed, where vesicle suspensions are rapidly frozen and fractured to reveal the vesicle morphology. avantiresearch.com
Lamellarity: The number of bilayers within the vesicles can be assessed using ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy . avantiresearch.com Phospholipids (B1166683) in the outer monolayer of a vesicle are exposed to the external environment. The addition of a paramagnetic broadening agent, such as manganese ions (Mn²⁺), to the outside of the vesicles selectively quenches the ³¹P NMR signal from the outer layer lipids. avantiresearch.com By comparing the signal intensity before and after the addition of the agent, the proportion of lipid in the outer monolayer can be calculated, thus providing a measure of lamellarity. For a perfect unilamellar vesicle population, the signal should be reduced by approximately 50% (the exact percentage depends on vesicle size due to curvature). avantiresearch.com
Factors Influencing the Colloidal Stability of DLPC Liposomes
Liposomes are spherical vesicles composed of one or more lipid bilayers. nih.gov The colloidal stability of liposomes, including those made from DLPC, is a critical parameter that dictates their utility and is influenced by a combination of physicochemical factors. aimspress.com These factors govern the balance of attractive and repulsive forces between individual liposomes, thereby preventing aggregation and fusion. aps.orgresearchgate.net
Key factors that influence the colloidal stability of liposomes include:
Lipid Composition: The choice of lipids is a primary determinant of liposome stability. nih.gov For DLPC liposomes, the relatively short saturated lauroyl chains result in a lower phase transition temperature compared to lipids with longer acyl chains like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC). researchgate.netwikipedia.org The fluidity of the bilayer affects its permeability and mechanical robustness. nih.gov Incorporating a small fraction of a charged lipid, such as a phosphatidylserine, can significantly enhance stability by introducing electrostatic repulsion between vesicles. nih.gov
Size and Lamellarity: The size of liposomes plays a crucial role in their stability. nih.gov Both very small and very large vesicles tend to be less stable. nih.gov The method of preparation, which determines the size distribution and whether the liposomes are unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers), is therefore critical. nih.govaps.org
Surface Charge: The surface charge of liposomes generates electrostatic repulsive forces that prevent aggregation, a principle described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. aps.orgresearchgate.net Although DLPC is a zwitterionic phospholipid, its liposomes can possess a weak net charge depending on the pH of the medium. aps.org This charge can be modulated by the adsorption of ions from the surrounding solution, which in turn affects the zeta potential and colloidal stability. aps.org
Environmental Conditions: Factors such as ionic strength, pH, and temperature of the aqueous medium significantly impact liposome stability. aimspress.com High ionic strength can screen the surface charges, reducing electrostatic repulsion and promoting aggregation. aps.orgnih.gov Changes in pH can alter the ionization state of the lipid headgroups and other components, affecting inter-vesicle interactions. nih.govntu.edu.sg Temperature influences the fluidity and phase behavior of the lipid bilayer, which can affect vesicle integrity. wikipedia.org
Formation of Micellar and Bicellar Structures by DLPC
Beyond forming liposomes, DLPC can also assemble into other structures like micelles and bicelles, particularly in the presence of other amphiphiles or under specific concentration conditions. broadpharm.com
Critical Micelle Concentration Determination for DLPC
The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. wikipedia.org While DLPC primarily forms bilayers, it does have a measurable CMC, which represents the concentration of free DLPC molecules in equilibrium with aggregated structures. acs.org The determination of CMC is crucial for understanding the thermodynamics of self-assembly. wikipedia.org For DLPC, the literature value for the CMC is approximately 2.8 x 10⁻⁷ M. acs.org This value is significantly lower than that of typical detergents, reflecting the strong hydrophobicity of its two lauroyl chains which favors aggregation into bilayers even at very low concentrations. wikipedia.orgacs.org
| Compound | Reported CMC (M) | Reference |
|---|---|---|
| L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) | ~2.8 x 10⁻⁷ | acs.org |
Structural Analysis of DLPC Bicelles for Membrane Protein Studies
Bicelles are discoidal structures typically formed by mixing a long-chain phospholipid, like DLPC, with a short-chain phospholipid or a detergent that acts as a stabilizing agent at the rim of the disk. nih.govacs.org These structures provide a more native-like lipid bilayer environment for membrane proteins compared to traditional detergent micelles. nih.gov
The structure of bicelles can be varied by changing the ratio of the long-chain lipid to the short-chain lipid or detergent (q-ratio). nih.gov This allows for the tuning of the bicelle size and properties. nih.gov Techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, dynamic light scattering (DLS), and electron microscopy are used to characterize the morphology and lipid organization of bicelles. capes.gov.br For membrane protein studies, DLPC can be used as the long-chain lipid component to form a planar bilayer core that mimics a natural membrane, while a short-chain lipid like dihexanoylphosphatidylcholine (DHPC) or a detergent segregates to the high-curvature rim. nih.govcapes.gov.br This arrangement allows membrane proteins to be incorporated into the bilayered section, facilitating structural and functional studies using techniques like solution-state NMR, where the bicelles can be either isotropically tumbling or magnetically aligned. nih.govacs.org The bicellar environment has been shown to be superior to micelles for preserving the native structure and function of some membrane proteins. nih.govacs.org
Investigations into Non-Bilayer Phase Formation by DLPC (e.g., Hexagonal, Cubic Phases)
While DLPC predominantly forms lamellar (bilayer) phases, under certain conditions, phospholipids can adopt non-bilayer structures such as the inverted hexagonal (HII) or cubic phases. nih.govbiomedgrid.com The tendency of a lipid to form such structures is related to its molecular shape, as described by the critical packing parameter (CPP). researchgate.net Lipids with a conical shape, where the headgroup area is smaller than the cross-sectional area of the acyl chains, tend to form non-bilayer phases. biomedgrid.com
DLPC, being a phosphatidylcholine with two identical saturated chains, has a roughly cylindrical shape and thus a strong preference for forming bilayers. wikipedia.orgnih.gov However, the formation of non-bilayer phases can be induced by factors that alter the effective molecular shape, such as high temperatures, the presence of certain ions, or interaction with other molecules that can modify the curvature of the lipid assembly. nih.govcapes.gov.br While non-bilayer phases are more commonly observed with lipids like phosphatidylethanolamine (B1630911) (PE) or cardiolipin, investigations into the phase behavior of DLPC under a wide range of conditions are important for a complete understanding of its properties. biomedgrid.com The presence of non-bilayer lipids or local non-bilayer structures within a membrane is thought to be crucial for biological processes like membrane fusion and for modulating the function of membrane proteins. nih.gov
Impact of Environmental Conditions on DLPC Self-Assembly and Phase Morphology
The self-assembly of DLPC and the resulting supramolecular structures are highly sensitive to environmental conditions. rsc.orgrsc.org
Effects of Temperature, pH, and Ionic Strength
Temperature: Temperature has a profound effect on the phase behavior of lipid bilayers. wikipedia.org For DLPC, increasing the temperature increases the kinetic energy of the lipid molecules, leading to a transition from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα). wikipedia.org This phase transition alters the packing, thickness, and mechanical properties of the bilayer. wikipedia.orgnih.gov At higher temperatures, the increased molecular motion can also influence the propensity for non-bilayer phase formation and affect the stability of assembled structures like liposomes. nih.gov Studies on other self-assembling systems have shown that temperature can significantly impact the rate and morphology of assembly, with higher temperatures often leading to faster kinetics. nih.gov
pH: The pH of the aqueous solution can influence the self-assembly of lipids by altering electrostatic interactions. nih.govrsc.org Although the phosphocholine (B91661) headgroup of DLPC is zwitterionic over a wide pH range, subtle changes in surface charge can occur, affecting inter-bilayer forces. aps.orgnih.gov For peptide amphiphiles, pH is a well-established trigger for self-assembly, where changes in the protonation state of amino acid residues dramatically alter intermolecular forces and drive morphological transitions. rsc.orgnih.gov Similarly, for DLPC assemblies, extreme pH values could potentially lead to hydrolysis of the ester bonds, altering the chemical structure of the lipid and its self-assembly behavior. nih.gov
Ionic Strength: The ionic strength of the medium, determined by the concentration of dissolved salts, significantly affects the electrostatic interactions between charged or polar molecules. nih.govresearchgate.net In DLPC liposome suspensions, increasing the ionic strength screens the surface charges, which can reduce the electrostatic repulsion between vesicles and lead to aggregation. aps.orgaalto.fi This effect is a key consideration for the colloidal stability of liposome formulations. aimspress.comaps.org Studies on other self-assembling systems, such as peptides, have demonstrated that ionic strength can dramatically shift the conditions (e.g., pH) required for assembly and influence the final morphology of the resulting nanostructures. ntu.edu.sgresearchgate.net
Role of Co-Solvents and Chaotropic Agents
The self-assembly of L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) into supramolecular structures is profoundly influenced by the composition of the aqueous medium. The addition of co-solvents or chaotropic agents can significantly alter the delicate balance of intermolecular forces—primarily the hydrophobic effect—that governs the formation and stability of structures like bilayers, vesicles, and micelles. These additives modify the solvent properties, such as polarity and hydrogen bonding capacity, thereby providing a powerful tool to control the morphology and phase behavior of DLPC assemblies.
Influence of Co-Solvents
Co-solvents modulate the self-assembly process by altering the "solvophobic effect," which is the primary driving force for lipid aggregation in polar solvents. johnshopkins.edu Depending on their nature, co-solvents can either enhance or weaken this effect, leading to different structural outcomes.
Research has shown that the self-assembly of lecithin (B1663433), a class of phospholipids including DLPC, is dramatically different in certain polar organic solvents compared to pure water. In solvents like glycerol (B35011), ethylene glycol, and formamide, lecithin can spontaneously form nanoscale vesicles over a wide range of concentrations (from ~2% to over 15% by weight) simply by adding the lipid powder to the solvent and stirring, a stark contrast to the multi-step procedures involving high shear (e.g., sonication or extrusion) required for vesicle formation in water. umd.edu This ease of formation is attributed to the favorable interactions within these polar solvents that facilitate the self-assembly process. umd.edu At higher concentrations in these solvents, lecithin can form vesicle gels, where multilamellar vesicles (MLVs) are close-packed, giving the sample elastic properties. umd.edu
The table below summarizes the observed effects of various co-solvents on the self-assembly of lecithin and related phospholipids.
| Co-Solvent | Observed Effect on Lecithin/Phospholipid Assembly | Reference |
|---|---|---|
| Glycerol, Ethylene Glycol, Formamide | Promotes spontaneous formation of stable unilamellar and multilamellar vesicles (MLVs) without the need for high shear. Can form vesicle gels at high lipid concentrations. | umd.edu |
| Ethanol (B145695), Methanol, Propanol | Induces a complex re-entrant phase transition (1-phase → 2-phase → 1-phase). At low concentrations, promotes MLV growth; at high concentrations, causes a vesicle-to-micelle transition. | nih.gov |
| Poly(ethylene glycol) (PEG) (covalently attached) | Induces a transition from a lamellar (bilayer) phase to a micellar phase above a certain molar concentration. The saturation limit depends on PEG molecular weight and the host lipid's properties. | johnshopkins.edunih.gov |
| Isopropanol, n-Propanol | Used in solvent-assisted lipid bilayer (SALB) formation methods to deposit fluid-phase lipid layers on solid substrates. | qub.ac.uk |
Influence of Chaotropic Agents
Chaotropic agents are solutes that disrupt the structure of water, effectively interfering with the hydrogen-bonding network. wikipedia.org This action weakens the hydrophobic effect, which is the cornerstone of lipid self-assembly. wikipedia.org By disordering water molecules, including those in the hydration shells around the lipid's hydrophobic tails, chaotropes increase the solubility of nonpolar moieties in the aqueous phase, which can destabilize or alter supramolecular lipid structures. wikipedia.org
The effects of chaotropic agents are concentration-dependent. At sufficient concentrations, they can fundamentally alter the preferred morphology of phospholipid assemblies. For instance, the addition of chaotropic salts can induce a transition from larger, thermodynamically stable structures like vesicles to smaller, more dynamic micelles. This occurs because the agents reduce the energetic penalty of exposing the lipid tails to the solvent, thereby favoring structures with higher curvature, such as micelles. kinampark.comnih.gov The mechanism involves the dehydration of the surfactant headgroups, which decreases the effective headgroup area and consequently increases the structural packing parameter, favoring a shift from planar bilayers to conical micelles. kinampark.com
Common chaotropic agents include certain salts like lithium perchlorate (B79767) and magnesium chloride, as well as non-ionic molecules like urea (B33335) and guanidinium (B1211019) chloride. wikipedia.org Even some alcohols, such as ethanol and n-butanol, can exhibit chaotropic properties by interfering with non-covalent intramolecular forces. wikipedia.org The ability of various ions to act as chaotropes often follows the Hofmeister series, where large, monovalent ions with low charge density (e.g., iodide, perchlorate) are typically strong chaotropes. kinampark.com
The table below summarizes the effects of representative chaotropic agents on lipid assemblies.
| Chaotropic Agent | General Mechanism & Effect on Lipid Assemblies | Reference |
|---|---|---|
| Urea, Guanidinium Chloride | Disrupts the hydrogen-bonding network of water, weakening the hydrophobic effect. Can lead to the denaturation (destabilization) of lipid bilayers. | wikipedia.org |
| Ethanol, n-Butanol | Acts as a chaotrope by interfering with non-covalent forces and disordering water molecules adjacent to lipid tails, which can promote the formation of micelles over vesicles. | nih.govwikipedia.org |
| Chaotropic Salts (e.g., LiClO₄, MgCl₂, NaCl, KCl) | Induce a vesicle-to-micelle transition by shielding headgroup charges and dehydrating the lipid-water interface, which alters the molecular packing parameter. | wikipedia.orgkinampark.comnih.gov |
Interactions of L Beta,gamma Dilauroyl Alpha Lecithin with Biomolecules and Other Lipids
DLPC as a Constituent in Mixed Lipid Bilayers and Model Membrane Systems
Model membranes composed of mixed lipids are essential tools for understanding the complex biophysical properties of cellular membranes. wikipedia.org DLPC is frequently used in these systems to represent a fluid, disordered lipid environment, often in contrast to lipids with higher transition temperatures that form more ordered domains. nih.govnih.gov These systems, which can range from lipid vesicles to supported bilayers, allow researchers to study fundamental membrane processes in a controlled setting. wikipedia.orgrsc.org
Cholesterol is a critical regulator of membrane properties, and its interaction with various phospholipids (B1166683) drives the formation of distinct lipid domains. nih.govnih.gov In ternary mixtures containing cholesterol and two other lipids (typically one with a low melting temperature and one with a high melting temperature), cholesterol can induce the separation of liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govnih.gov The Lo phase is characterized by tightly packed lipids with high conformational order, often enriched in cholesterol and high-Tm lipids, while the Ld phase is more fluid and less ordered. nih.gov
However, studies on mixtures containing DLPC reveal a different type of phase behavior. In ternary systems such as DLPC/dipalmitoylphosphatidylcholine (DPPC)/cholesterol and DLPC/distearoylphosphatidylcholine (DSPC)/cholesterol, the observed domain formation corresponds to a coexistence between a liquid-disordered (Lα) phase and a solid-like gel (Lβ) phase, rather than the fluid-fluid Lα/Lo phase separation often associated with "lipid rafts". mpg.de This suggests that the interaction between the short-chained DLPC and cholesterol is not sufficient to induce the formation of a stable Lo phase under these conditions. The driving force for domain formation in these systems is understood to be a balance between the favorable enthalpic interactions of saturated lipids in an ordered state and a significant unfavorable entropic cost. nih.gov
DLPC's interactions with other phospholipids are largely governed by the differences in their acyl chain lengths and degrees of saturation.
With long-chain saturated phospholipids: When mixed with saturated phospholipids having longer acyl chains, such as DPPC (16:0) or DSPC (18:0), DLPC readily undergoes phase separation. mpg.de Due to the significant mismatch in chain length and van der Waals interactions, the lipids segregate into distinct domains: a fluid, disordered phase enriched in the low-Tm DLPC and a gel, ordered phase enriched in the high-Tm lipid (DPPC or DSPC). nih.govresearchgate.net In supported lipid bilayers composed of DLPC and DSPC, these can form symmetric domains (where DSPC is in both leaflets of the bilayer) or asymmetric domains. nih.gov
With unsaturated phospholipids: The mixing behavior of saturated and unsaturated lipids is fundamental to membrane organization. whiterose.ac.uk Generally, interactions between saturated lipids (like DLPC) and polyunsaturated lipids are less favorable compared to interactions between like lipids. rsc.org This is due to the steric hindrance caused by kinks in the unsaturated acyl chains, which disrupts the tight packing favored by saturated chains. wikipedia.org While specific studies on DLPC mixed with common unsaturated lipids like dioleoylphosphatidylcholine (DOPC) are part of the broader field of lipid-lipid interplay, the general principle holds that the difference in saturation contributes to lateral heterogeneity in the membrane. nih.gov
Table 1: Research Findings on Lateral Diffusion in DLPC-Containing Model Membranes
| Membrane Composition | Phase(s) | Observation | Diffusion Coefficient (D) of Fluid Phase | Citation |
|---|---|---|---|---|
| Pure DLPC | Fluid (Lα) | Homogeneous fluid bilayer with high lateral mobility. | High (typical for fluid bilayers) | nih.gov |
| Pure DSPC | Gel (Lβ) | Homogeneous gel-phase bilayer with very slow diffusion. | Several orders of magnitude lower than fluid phase. | nih.gov |
| DLPC/DSPC (Symmetric Domains) | Coexisting Fluid (Lα) and Gel (Lβ) | Gel domains span both leaflets, highly obstructing long-range diffusion in the fluid phase. | Slow recovery observed, indicating high obstruction. | nih.gov |
| DLPC/DSPC (Asymmetric Domains) | Coexisting Fluid (Lα) and Gel (Lβ) | Gel domains confined to one leaflet have a less pronounced effect on diffusion in the opposing fluid leaflet. | Faster recovery compared to symmetric domains. | nih.gov |
Protein-DLPC Membrane Interactions and Membrane Protein Function
The interaction between lipids and proteins is crucial for the structure and function of membrane proteins. nih.govnih.gov DLPC is widely used in the in vitro study of these proteins because its properties facilitate their solubilization and reconstitution into functional membrane environments. nih.govresearchgate.net The choice of the lipid environment is critical, as the activity of reconstituted proteins can be modulated by the phospholipid composition of the model membrane. nih.govdntb.gov.ua
Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature, requiring their extraction from native membranes and stabilization in a soluble form. This is often achieved using detergents or, more recently, through the use of nanodiscs. nih.gov Nanodiscs are nanoscale patches of a lipid bilayer, such as DLPC, that are encircled and stabilized by a "scaffold" molecule, which can be a protein or an amphiphilic polymer. researchgate.netnih.gov
One such polymer is diisobutylene/maleic acid (DIBMA), which can solubilize DLPC liposomes, including those containing embedded proteins, into polymer-bounded nanodiscs (DIBMALPs). nih.govresearchgate.net For example, the integral membrane enzyme Outer membrane phospholipase A (OmpLA) has been successfully solubilized from DLPC proteoliposomes using DIBMA. nih.gov The process yields stable, disc-shaped particles where the enzyme is housed within a small DLPC bilayer patch, maintaining its native structure and, crucially, its enzymatic activity. nih.govresearchgate.net This approach provides a detergent-free method to keep membrane proteins soluble and functional for biochemical and structural analysis. researchgate.net
Table 2: Research Findings on the Solubilization of OmpLA in DLPC-DIBMALPs
| System Component | Molar Ratio / Condition | Resulting Structure | Key Finding | Citation |
|---|---|---|---|---|
| DLPC Liposomes + DIBMA | cDIBMA/cDLPC = 0.20 | Disc-shaped nanodiscs (~15 nm diameter) | DIBMA efficiently solubilizes DLPC bilayers into nanodiscs. | nih.gov |
| DLPC Proteoliposomes (containing OmpLA) + DIBMA | cDIBMA/cDLPC = 0.20 | OmpLA-containing nanodiscs (~15 nm diameter) | Solubilization is as efficient in the presence of the protein as it is without it. | nih.gov |
| OmpLA in DLPC-DIBMALPs | N/A | Functional, stabilized enzyme | OmpLA fully retains its enzymatic activity within the DLPC nanodisc. | nih.govresearchgate.net |
Reconstitution is the process of re-inserting a purified membrane protein into an artificial lipid bilayer, creating what is known as a proteoliposome. nih.govscielo.br This technique is fundamental for studying the function of membrane proteins, especially transporters and channels, in a controlled environment free from the interference of other cellular components. scielo.brnih.gov The goal is to mimic a native-like environment where the protein can adopt its correct orientation and folding, which is essential for its activity. dntb.gov.uascielo.br
The standard procedure involves co-micellizing the purified protein, solubilized in detergent, with phospholipids like DLPC. scielo.br The detergent is then slowly removed by methods such as dialysis, gel filtration, or adsorption onto polystyrene beads. nih.gov As the detergent concentration falls below a critical level, the lipids self-assemble into bilayers (liposomes), incorporating the membrane protein in the process. nih.gov
DLPC is an excellent choice for these experiments because its low phase transition temperature ensures that the resulting proteoliposome membrane is in a fluid state at typical lab temperatures. A fluid membrane is often a prerequisite for the proper function of many membrane proteins, which may require conformational changes or lateral movement within the bilayer to be active. wikipedia.org The successful reconstitution of a protein into a sealed DLPC vesicle allows for the investigation of its vectorial properties, such as the transport of ions or molecules across the membrane, which cannot be assessed when the protein is in a solubilized state. scielo.brbiorxiv.org
Mechanistic Studies on DLPC's Influence on Protein Conformation and Activity in Model Systems
L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) serves as a fundamental component in model membrane systems for investigating the intricate relationship between the lipid environment and protein structure and function. Due to its low phase transition temperature of -2°C, DLPC exists in a fluid, liquid-crystalline state under typical experimental conditions, mimicking the dynamic nature of biological membranes. This property allows researchers to isolate and study the influence of other factors, such as the introduction of different lipid species or amphiphilic molecules, on protein behavior.
Mechanistic studies often use DLPC as a baseline or "control" lipid to construct bilayers into which proteins or enzymes are incorporated. The influence of the membrane's physical state on protein activity has been demonstrated in systems where DLPC is mixed with saturated lipids of varying chain lengths. For instance, the rate of raclopride-mediated hydrolysis of phosphatidylcholines shows a direct, positive correlation with the melting temperature of the lipid species mixed with a fluid lipid like 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC). rsc.org In systems containing more fluid lipids like DLPC or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), the reaction rates are lower compared to systems with higher-melting point lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). rsc.org This suggests that the packing efficiency and phase behavior of the membrane, which DLPC helps to modulate, can directly impact the catalytic activity of membrane-associated molecules. rsc.org
To probe protein conformation directly within such model membranes, covalent labeling mass spectrometry (MS) has been employed. acs.org Reagents like diethylpyrocarbonate (DEPC) can be used to label solvent-accessible residues on proteins embedded in or associated with a lipid environment, which can be composed of DLPC. acs.org By comparing the labeling pattern of a protein in solution versus in the membrane, or in different lipid compositions (e.g., pure DLPC vs. DLPC/DPPC mixtures), researchers can deduce changes in the protein's tertiary or quaternary structure. This approach can reveal which protein domains are embedded within the lipid core and which are exposed to the aqueous environment, providing crucial data for modeling protein-membrane interactions. acs.org
| Lipid System Component | Lipid Chain Structure | Melting Temperature (°C) | Observed Effect on Raclopride-Mediated Hydrolysis Rate rsc.org |
|---|---|---|---|
| DLPC | 12:0 Saturated | -2 | Lower reaction rate, characteristic of a fluid phase environment. |
| DMPC | 14:0 Saturated | 24 | Intermediate reaction rate. |
| DPPC | 16:0 Saturated | 41 | Higher reaction rate, correlated with increased chain packing and transition temperature. |
Interaction Mechanisms of DLPC with Nucleic Acids for Gene Delivery Research
In the field of gene delivery, L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) is not typically used as the primary active component for complexing with nucleic acids like plasmid DNA (pDNA) or small interfering RNA (siRNA). The primary interaction in non-viral gene delivery vectors, known as lipoplexes, is electrostatic. mdpi.com Negatively charged nucleic acids are condensed by positively charged (cationic) lipids. nih.govacs.org DLPC, being a zwitterionic phosphatidylcholine, does not possess the net positive charge required for this initial, strong binding. nih.gov
Instead, DLPC's role is that of a "helper lipid" within a more complex lipid nanoparticle (LNP) formulation. nih.govrsc.orgresearchgate.net The efficiency of a gene delivery system depends not only on condensing DNA but also on the ability of the carrier to protect its cargo, interact with the cell membrane, and release the nucleic acid into the cytoplasm. acs.orgnih.gov Helper lipids are crucial for modulating the structural and functional properties of the LNP to overcome these barriers. rsc.orgresearchgate.net
| Component Type | Example(s) | Primary Function in LNP |
|---|---|---|
| Nucleic Acid | pDNA, mRNA, siRNA | Therapeutic cargo carrying genetic information. mdpi.com |
| Cationic/Ionizable Lipid | DOTMA, DLin-MC3-DMA | Electrostatic complexation with nucleic acid; facilitates endosomal escape. rsc.orgnih.gov |
| Helper Lipid | DLPC , DOPE, DSPC | Modulates bilayer stability and fluidity; aids in endosomal membrane fusion and cargo release. researchgate.netfrontiersin.org |
| Structural Lipid | Cholesterol | Enhances LNP stability and rigidity; fills gaps between lipids. rsc.org |
| PEG-Lipid | PEG-DMG | Forms a hydrophilic corona to prevent aggregation and increase circulation time in vivo. nih.gov |
DLPC Interactions with Polyelectrolytes, Polymers, and Other Amphiphiles
The interaction of DLPC with polyelectrolytes is most relevant in the context of nucleic acids, as discussed in the previous section. The interaction is not one of direct binding but of incorporation into a larger lipid assembly that encapsulates the polyelectrolyte.
DLPC's interaction with polymers is prominently studied through the inclusion of polymer-lipid conjugates, such as polyethylene (B3416737) glycol (PEG)-lipids, in liposomal formulations. These conjugates consist of a lipid anchor (like DSPE) and a hydrophilic polymer chain (PEG). When mixed with DLPC, the lipid anchor integrates into the DLPC bilayer while the PEG chain extends into the aqueous solution, creating a protective layer. This "stealth" coating reduces recognition by the immune system and prevents aggregation, thereby enhancing the stability and circulation time of the liposomes in vivo. nih.gov
DLPC readily interacts with other amphiphiles, including other phospholipids and detergents. Due to its simple, saturated 12-carbon acyl chains, it is often used in studies of mixed-lipid systems to understand fundamental principles of lipid miscibility and phase behavior. rsc.org When mixed with other saturated phosphatidylcholines like DMPC or DPPC, the physical properties of the resulting membrane, such as thickness and phase transition temperature, are a function of the composition. rsc.org These well-defined systems are used to investigate how membrane properties affect the partitioning and activity of other amphiphilic molecules, such as drugs. rsc.orgnih.gov The introduction of an amphiphilic drug can be influenced by the chain packing and fluidity of the host bilayer, which is composed of lipids like DLPC. rsc.org
Role of DLPC in Fundamental Investigations of Lipid Raft Models and Membrane Heterogeneity
DLPC plays a critical role in the study of membrane heterogeneity and lipid rafts by typically forming the "bulk" or liquid-disordered (Ld) phase in model membranes. nih.gov The lipid raft hypothesis posits that biological membranes are not homogenous but contain dynamic, ordered microdomains enriched in saturated lipids, sphingolipids, and cholesterol. youtube.com These rafts are thought to serve as platforms for protein signaling and sorting. nih.gov
To study this phenomenon in vitro, researchers create simplified model systems, often consisting of a mixture of a low-melting point, unsaturated or short-chain saturated lipid (to form the Ld phase) and a high-melting point, long-chain saturated lipid (to form a solid-ordered (So) or liquid-ordered (Lo) phase). nih.govscispace.com DLPC, with its short C12:0 acyl chains and very low transition temperature, is an ideal choice to represent the fluid Ld phase. nih.gov
A common model system combines DLPC with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a high-melting point lipid (55°C). In these binary mixtures, DSPC phase-separates to form gel-phase domains within the fluid DLPC background. nih.gov By forming these DLPC/DSPC supported lipid bilayers, researchers can investigate fundamental properties of membrane domains, such as their stability, lateral mobility, and the effects of lipid asymmetry. nih.gov Studies using atomic force microscopy (AFM) on such DLPC/DSPC bilayers have shown that the DSPC domains are laterally immobile, regardless of whether they are distributed symmetrically or asymmetrically across the two leaflets of the bilayer. nih.gov These models also allow for the investigation of lipid transport between leaflets, revealing a rapid, one-way "flip-flop" process at domain interfaces that moves DSPC to the leaflet already enriched in it, promoting the growth of asymmetric domains. nih.gov
| Lipid Component | Role in Model | Phase at Room Temp. | Key Characteristic |
|---|---|---|---|
| DLPC | Bulk Membrane | Liquid-disordered (Ld) | Fluid, low acyl chain order. |
| DSPC | Domain/Raft Model | Solid-ordered (So) | Rigid, high acyl chain order, forms distinct domains. |
Permeability and Transport Phenomena Across DLPC Bilayers
The passage of substances across a lipid bilayer is a fundamental aspect of membrane biophysics. L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) membranes, due to their well-defined properties, serve as a valuable model system for investigating these transport phenomena.
The movement of water and ions across DLPC membranes is governed by the principles of passive diffusion, where the high energy barrier of the hydrophobic core is the primary obstacle. The mechanisms, however, can be complex, involving not just simple dissolution and diffusion but also the formation of transient defects or pores within the bilayer structure.
Water Permeability: Water molecules, despite being polar, exhibit a surprisingly high permeability across lipid bilayers compared to ions. This is often explained by the solubility-diffusion model, where water molecules dissolve into the hydrocarbon core and then diffuse across. The permeability coefficient for water through DLPC bilayers has been a subject of both experimental and computational studies. Molecular dynamics simulations have provided insights into this process, suggesting that the diffusion rate of water can be higher in the center of the bilayer than in the bulk water phase. However, the exact mechanisms and the reasons for the anomalously high permeability are still areas of active research. The structure of the lipid itself plays a crucial role; for instance, membranes with lipids that have a larger area per molecule tend to show higher water permeability.
Ion Permeability: In contrast to water, ions face a much larger energy barrier to cross the hydrophobic membrane core due to their charge and strong hydration shells. The passive permeation of ions is generally very low, which is essential for maintaining ion gradients across cellular membranes. The process is thought to occur through mechanisms like the formation of transient, ion-induced defects or pores in the membrane. In this model, the strong electrostatic interaction between the ion and the polar water and lipid headgroups can pull these moieties into the nonpolar core, creating a temporary channel for the ion to pass.
Protons (H+) represent a special case, exhibiting a permeability that is orders of magnitude higher than other cations like sodium (Na+) or potassium (K+). This "anomalous" permeability is not fully understood but is thought to involve different mechanisms beyond simple diffusion, potentially involving water wires or other concerted events within the membrane structure. Studies on similar phosphatidylcholine bilayers have explored how factors like membrane surface charge can influence proton transport.
The table below summarizes some reported permeability coefficients for different phosphatidylcholine bilayers, which provide context for understanding DLPC systems.
| Permeating Species | Lipid Bilayer | Permeability Coefficient (cm/s) | Reference |
| Water | DLPC (Coarse-Grained Simulation) | 5.1 ± 0.6 x 10⁻³ | |
| Water | DOPC | ~1.58 x 10⁻² | |
| Protons (H+) | Generic PC Bilayers | ~10⁻⁴ | |
| Formic Acid (as proton carrier) | Generic PC Bilayers | (1.6 ± 0.6) x 10⁻² |
Note: Permeability coefficients can vary significantly based on the experimental or simulation method used.
The permeability of DLPC vesicles to various molecules is a critical area of study, with implications for drug delivery and understanding basic cellular transport. The size, polarity, and charge of a molecule are key determinants of its ability to cross the DLPC bilayer.
Small Molecules: Small, uncharged, and nonpolar molecules can diffuse across lipid bilayers relatively easily, following the solubility-diffusion model. In contrast, polar molecules, even small ones, have lower permeability due to their poor solubility in the hydrophobic membrane interior. For instance, a multiscale simulation study comparing various small molecules found that the permeability of water through a DLPC bilayer was lower than that of less polar molecules like benzene (B151609) and methylacetate.
Studies on similar phosphatidylcholine vesicles have shown that weak acids can permeate much faster than strong acids because they can cross the membrane in their neutral, protonated form before dissociating inside. This highlights the significant role of a molecule's charge state in its transport across the bilayer.
Macromolecules: Macromolecules, such as proteins and DNA, are generally considered impermeable to passive diffusion across an intact lipid bilayer due to their large size and often charged nature. Their transport into cells typically requires specialized protein channels or transport mechanisms. However, techniques like electroporation can be used to transiently increase the permeability of the bilayer to allow the passage of large molecules like DNA. While specific studies on macromolecule permeability through DLPC are less common, the general principles derived from other lipid systems hold true. The integrity of the DLPC vesicle is crucial, and methods that disrupt the bilayer are generally required for macromolecular transport.
Biophysical Studies and Membrane Dynamics Utilizing L Beta,gamma Dilauroyl Alpha Lecithin Bilayers
Determination of Membrane Elasticity and Bending Modulus for DLPC Bilayers
The mechanical properties of lipid bilayers, such as elasticity and bending modulus, are fundamental to their biological function, influencing processes like cell motility, endocytosis, and the interaction with membrane proteins. nih.gov L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) bilayers, with their relatively short acyl chains, provide a model system for investigating these properties.
The bending modulus (or bending rigidity), κ, quantifies the energy required to curve the membrane. It is a critical parameter as it describes the bilayer's resistance to bending and thermal fluctuations. nih.govnih.gov The area compressibility modulus, K_A , measures the resistance of the bilayer to changes in its surface area. nih.gov
For phosphatidylcholine lipids, these mechanical properties are highly dependent on the acyl chain length and the phase of the bilayer (gel or fluid). nih.govnih.gov In the fluid (L_d) phase, which is relevant for DLPC at room temperature, the membrane is more flexible compared to the gel (S_o) phase. osu.edu Molecular dynamics simulations and experimental techniques like flicker noise spectroscopy are common methods to determine these moduli. nih.govnih.gov While specific, direct measurements for pure DLPC are not as prevalent in the literature as for its longer-chain counterparts like DMPC or DPPC, data from these related lipids provide valuable context. For example, the bending rigidity coefficient for a DMPC lipid bilayer (two carbons longer than DLPC) in a rippled gel phase was determined to be 7.22 × 10⁻²⁰ J. nih.gov It is generally observed that the bending modulus increases with lipid acyl chain length.
The table below presents comparative data for the bending modulus of various phosphatidylcholine bilayers, illustrating the expected range for such lipids.
| Lipid Bilayer | Phase | Bending Modulus (κ) in J | Method |
| DMPC | Rippled Gel (Pβ') | 7.22 × 10⁻²⁰ | MD Simulation nih.gov |
| DPPC | Gel (Lβ') | 4.28 × 10⁻²⁰ | MD Simulation nih.gov |
| DSPC | Gel (Lβ') | 3.74 × 10⁻²⁰ | MD Simulation nih.gov |
| DOPC | Fluid | 21.2 ± 1.0 k_B T | Buckling Simulation aip.org |
Note: k_B T (the product of the Boltzmann constant and temperature) is another unit for energy, often used for bending moduli. 1 k_B T ≈ 4.11 × 10⁻²¹ J at room temperature.
The mechanical properties of bilayers are also influenced by the presence of other molecules. For instance, cholesterol is known to increase the bending modulus of fluid-phase membranes, making them stiffer. nih.gov
Lateral Diffusion and Transbilayer Movement (Flip-Flop) of DLPC Molecules in Membranes
The fluidity of a lipid bilayer is characterized by the rapid movement of its constituent lipid molecules. This motion occurs primarily in two ways: lateral diffusion within the plane of a single leaflet and transbilayer movement, or "flip-flop," between the two leaflets. frontiersin.org
Lateral Diffusion: This refers to the movement of lipid molecules within one of the two layers of the membrane. frontiersin.org It is a fast process, crucial for many membrane functions that require the assembly of protein complexes or the response to external stimuli. The rate of lateral diffusion is quantified by the lateral diffusion coefficient (D). This coefficient can be measured using techniques like Fluorescence Recovery After Photobleaching (FRAP). nih.govresearchgate.net In FRAP, a fluorescently labeled lipid probe in the membrane is irreversibly bleached by a focused laser beam, and the rate at which unbleached probes diffuse back into the bleached spot is measured to calculate D. acs.orgbilkent.edu.tr
For DLPC, which is in the fluid phase at room temperature, lateral diffusion is expected to be rapid. nih.gov A study on DLPC/cholesterol mixed monolayers at the air/water interface found that the lateral diffusion coefficient of a probe lipid decreased as the surface pressure or the fraction of cholesterol was increased. nih.gov This retardation in diffusion was attributed to an increase in the surface viscosity of the monolayer. nih.gov In pure lipid systems, the diffusion coefficient is influenced by factors like temperature and acyl chain length, with shorter chains generally leading to faster diffusion.
Transbilayer Movement (Flip-Flop): This is the process where a lipid molecule moves from one leaflet of the bilayer to the other. frontiersin.org This movement is energetically unfavorable because it requires the polar headgroup of the lipid to traverse the hydrophobic core of the membrane. Consequently, the spontaneous, uncatalyzed flip-flop of phospholipids (B1166683) is an extremely slow process, with half-times that can range from hours to days.
However, the rate of flip-flop can be significantly increased under certain conditions, such as at the phase transition temperature of the lipid bilayer. Studies on DMPC and DPPC have shown a dramatic increase in the transbilayer movement of fluorescent lipid analogs at their respective phase transition temperatures, where packing defects in the membrane are thought to lower the energy barrier for flip-flop. For DMPC, which has a phase transition at 23°C, the half-time for flip-flop was less than 2 minutes at this temperature. Given that DLPC has an even lower phase transition temperature (around -1°C), it is expected to exhibit rapid flip-flop dynamics at its phase transition, though in its stable fluid phase at higher temperatures, the rate would be very slow without the aid of proteins (flippases).
The table below summarizes typical diffusion coefficients for lipids in different membrane systems.
| Lipid/System | Diffusion Type | Diffusion Coefficient (D) | Method |
| NBD-PE in DLPC/Cholesterol Monolayer | Lateral | 5 × 10⁻⁶ to 5 × 10⁻¹⁰ cm²/s (Varies with pressure/cholesterol) | FRAP nih.gov |
| DiD in DOPC GUVs | Lateral | Decreases with bilayer thickness | FCS |
| C₆-NBD-PC in DMPC | Transbilayer (Flip-Flop) at T_c | t₁/₂ < 2 min | Dithionite Assay |
| Phospholipids (general) | Uncatalyzed Transbilayer (Flip-Flop) | t₁/₂ of hours to days | Various |
GUVs: Giant Unilamellar Vesicles; FCS: Fluorescence Correlation Spectroscopy; T_c: Phase Transition Temperature.
Surface Potential and Electrostatic Properties of DLPC Bilayers
The surface of a lipid bilayer possesses electrostatic properties that are critical for its interaction with ions, drugs, and proteins. These properties arise from the arrangement of the lipid headgroups and their interaction with the surrounding aqueous environment. For a zwitterionic lipid like DLPC, which has both a negatively charged phosphate (B84403) group and a positively charged choline (B1196258) group, the net charge is zero. However, these charges create a dipole potential at the membrane-water interface.
The zeta potential is a measure of the magnitude of the electrostatic potential at the boundary of the slipping plane, which is the interface between a particle's surface and the surrounding liquid. It is a key indicator of the surface charge and the colloidal stability of vesicles. For vesicles made of purely zwitterionic lipids like DLPC in a salt solution, the zeta potential is expected to be close to zero. However, the incorporation of charged lipids into the bilayer will impart a net negative or positive surface charge, resulting in a non-zero zeta potential.
Studies on mixed lipid vesicles, such as DMPC mixed with negatively charged lipids like DMPS or DMPG, show that the zeta potential becomes increasingly negative as the proportion of the charged lipid increases. This potential, however, tends to saturate at higher concentrations of the charged lipid, indicating that simply increasing the amount of charged lipid does not lead to a proportionally higher surface potential. The presence of ions in the solution, such as from salts, screens the surface charges and reduces the magnitude of the zeta potential.
The orientation of water molecules at the interface is also a key electrostatic property. Techniques like vibrational sum frequency generation spectroscopy have shown that for phosphatidylcholine lipids, the interfacial water molecules are preferentially oriented with their dipoles, on average, pointing toward the lipid tails. This ordering is dictated by the electrostatic potential created by the lipid headgroups.
The table below shows how zeta potential can vary in a mixed lipid system, demonstrating the principles that would apply to DLPC vesicles containing charged lipids.
| Vesicle Composition | Salt Condition | Zeta Potential (mV) |
| 100% DMPC (zwitterionic) | Physiological Salt | Near 0 |
| 5 mol% DMPS in DMPC | Low Salt | Approx. -40 |
| 100 mol% DMPS | Low Salt | Approx. -68 |
| 5 mol% DMPG in DMPC | Low Salt | Approx. -45 |
| 100 mol% DMPG | Low Salt | Approx. -69 |
Data adapted from studies on DMPC/DMPS and DMPC/DMPG systems.
Hydration Dynamics and Interfacial Water Structure in DLPC Systems
The interaction between a lipid bilayer and the surrounding water is fundamental to the membrane's structure, stability, and function. This interaction leads to the formation of hydration shells around the lipid headgroups, where the properties of water are distinct from those of bulk water.
Interfacial Water Structure: The water molecules at the interface are not randomly oriented but form a structured layer. For phosphatidylcholine lipids like DLPC, the headgroup is thought to be well-hydrated. Vibrational spectroscopy studies on similar lipids show that the phosphate and carbonyl groups of the headgroup are key sites for hydrogen bonding with water. Molecular dynamics simulations have revealed that water can form hydrogen-bonded networks that bridge adjacent lipid headgroups, contributing to the stability of the interface. The orientation of these interfacial water molecules is dictated by the strong electrostatic fields generated by the headgroup dipoles. The structure of this hydration layer is also sensitive to the phase of the lipids; for example, the transition from a gel to a fluid phase involves changes in the number of hydrating water molecules and their dynamic behavior.
| Property | Observation in PC Bilayer Systems | Technique/Source |
| Water Diffusion | Slower translational and rotational dynamics near the headgroup region compared to bulk water. | MD Simulations |
| Extent of Slowed Dynamics | Retarded diffusion observed up to ~10 Å from the lipid headgroups. | MD Simulations |
| Lipid Mobility Dependence | Lateral diffusion of lipids decreases significantly with membrane dehydration. | FRAP |
| Water Orientation | Water dipoles, on average, point toward the hydrophobic lipid tails. | Vibrational Sum Frequency Generation |
| H-Bonding Sites | Phosphate and carbonyl groups of the headgroup are primary hydrogen bond acceptors. | Vibrational Spectroscopy |
Advanced Analytical and Characterization Techniques Applied to L Beta,gamma Dilauroyl Alpha Lecithin Systems
Spectroscopic Methods for Probing DLPC System Dynamics and Interactions
Spectroscopic techniques are invaluable for investigating the dynamic nature of DLPC membranes and their interactions with other molecules. These methods offer high sensitivity and temporal resolution, allowing for the characterization of molecular-scale events.
Fluorescence Spectroscopy (e.g., FRET, probe partitioning) in DLPC Membranes
Fluorescence spectroscopy, particularly Förster Resonance Energy Transfer (FRET), is a powerful tool for studying the lateral organization and dynamics of DLPC membranes. nih.govfrontiersin.orgnih.gov FRET relies on the non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore when they are in close proximity (typically 1-10 nm). frontiersin.orgmdpi.com This distance-dependent phenomenon makes FRET an effective "spectroscopic ruler" for probing molecular interactions and the formation of membrane domains. frontiersin.orgnih.gov
In DLPC membranes, FRET can be used to investigate:
Lipid Mixing and Fusion: By labeling separate populations of DLPC vesicles with donor and acceptor probes, the mixing of lipids during membrane fusion can be monitored by the increase in FRET efficiency. frontiersin.org
Domain Formation: The presence of lipid domains or "rafts" can be detected by observing changes in FRET efficiency between probes that preferentially partition into different lipid phases. researchgate.netresearchgate.net For instance, FRET between lipid analogs can reveal nanoscopic heterogeneity in lipid distribution. researchgate.net
Protein-Lipid Interactions: The proximity of a fluorescently labeled protein to lipid probes within the DLPC bilayer can be quantified, providing information on protein binding and insertion depth. frontiersin.orgnih.gov
The choice of fluorescent probes is critical. Probes with known partitioning behavior, such as carbocyanine dyes (e.g., DiO, DiI), are often employed to study lipid distribution and heterogeneity in membranes. researchgate.net
Table 1: Applications of Fluorescence Spectroscopy in DLPC and Model Membranes
| Technique | Application | Example Probes | Key Findings in Model Systems |
|---|---|---|---|
| FRET | Detection of lipid domains | DiO-C18 (donor), DiI-C16 (acceptor) | Demonstrated nanometer-scale heterogeneity in lipid distribution in plasma membranes. researchgate.net |
| FRET | Monitoring membrane fusion | NBD-PE (donor), Rhodamine-PE (acceptor) | Quantified the kinetics of vesicle fusion by observing the dilution of probes. |
| Probe Partitioning | Characterizing membrane polarity | Laurdan | Revealed changes in water penetration and lipid packing in different membrane phases. |
Electron Paramagnetic Resonance (EPR) for Spin Labeling Studies in DLPC Bilayers
Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), provides unique insights into the structure, dynamics, and local environment of molecules within DLPC bilayers. mdpi.comnih.gov This technique involves introducing a stable nitroxide radical (a spin label) at a specific site on a lipid or a protein. nih.gov The EPR spectrum of the spin label is sensitive to its mobility, polarity, and proximity to other paramagnetic species. nih.govcore.ac.uk
Key applications of EPR in DLPC systems include:
Membrane Fluidity and Order: By attaching spin labels at different positions along the acyl chain of a lipid, the local mobility and order parameter profile across the bilayer can be determined. core.ac.uk The spectral line shape provides information on the rotational motion of the spin label on the nanosecond timescale. nih.gov
Protein Structure and Conformational Changes: SDSL EPR can be used to measure distances between two spin labels introduced into a protein, providing structural constraints. mdpi.comuni-osnabrueck.de Changes in the EPR spectrum upon ligand binding or other perturbations can reveal conformational changes. nih.gov
Transmembrane Domain Insertion and Topology: The accessibility of a spin label to paramagnetic quenching agents in the aqueous phase (like NiEDDA) versus those that partition into the membrane (like oxygen) can determine the depth of a protein segment within the bilayer. nih.govias.ac.in
Table 2: EPR Spin Labeling Applications in DLPC and Model Bilayers
| EPR Method | Information Obtained | Example Spin Label | Relevance to DLPC Systems |
|---|---|---|---|
| Conventional CW-EPR | Local dynamics, polarity, and order | MTSL | Characterizes the fluidity gradient along the lipid acyl chains. core.ac.uk |
| Pulsed EPR (DEER) | Distance measurements (1.5-8 nm) | Nitroxide biradicals, Gd3+ chelates rsc.org | Determines the structure of membrane-bound peptides and proteins. mdpi.comrsc.org |
| Power Saturation | Accessibility to relaxation agents | MTSL | Measures the immersion depth of spin-labeled residues in the membrane. nih.govias.ac.in |
NMR Relaxation and Diffusion NMR for Molecular Dynamics in DLPC Aggregates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the dynamics of DLPC aggregates at an atomic level. nih.govoulu.fi NMR relaxation and diffusion measurements provide quantitative information about molecular motions over a wide range of timescales. oulu.finih.gov
NMR Relaxation: The relaxation times, T1 (spin-lattice) and T2 (spin-spin), are sensitive to the rotational correlation times of molecules. oulu.finih.gov In DLPC systems, ³¹P NMR is particularly useful for probing the dynamics of the lipid headgroups. researchgate.net Changes in the ³¹P NMR lineshape can indicate phase transitions and changes in molecular motion. researchgate.net For instance, in DMPC/DHPC bicelles, the difference in chemical-shift values between the two lipids is a direct result of their different mobilities. nih.gov
Diffusion NMR (DOSY): Pulsed-field gradient NMR methods measure the translational diffusion coefficients of molecules. youtube.com This allows for the characterization of the size and aggregation state of DLPC vesicles or bicelles. youtube.com It can also be used to study the exchange of molecules between different environments, such as the exchange of detergent molecules between the rim and the planar region of a bicelle. nih.gov Combining diffusion and relaxation NMR can help differentiate between changes in protein concentration and aggregation. nih.gov
Table 3: NMR Techniques for Studying DLPC Aggregate Dynamics
| NMR Technique | Parameter Measured | Information Gained for DLPC Systems |
|---|---|---|
| ³¹P NMR Relaxation | T1, T2, Chemical Shift Anisotropy | Headgroup dynamics, phase behavior, and vesicle morphology. researchgate.net |
| ²H NMR | Quadrupolar Splittings | Acyl chain order parameters and membrane thickness. nih.gov |
| Diffusion-Ordered Spectroscopy (DOSY) | Translational Diffusion Coefficient | Size of vesicles/bicelles, and monitoring of aggregation. youtube.com |
Scattering Techniques for Supramolecular Structure Analysis of DLPC Aggregates
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)
SAXS and WAXS are complementary techniques that provide structural information over different length scales. nih.govmalvernpanalytical.com
WAXS: This technique provides information about shorter-range correlations, on the order of angstroms, such as the packing of the lipid acyl chains. nih.gov The presence of a sharp peak around 4.2 Å⁻¹ in the WAXS pattern is characteristic of the hexagonal packing of acyl chains in the gel phase, while a broad peak around 4.5 Å⁻¹ indicates the disordered packing in the liquid-crystalline phase.
Table 4: Structural Parameters from SAXS/WAXS of Phospholipid Systems
| Technique | Structural Information | Typical q-range (Å⁻¹) | Example Application for DLPC-like Systems |
|---|---|---|---|
| SAXS | Vesicle size, bilayer thickness, lamellar spacing | 0.005 - 0.5 | Determining the evolution of vesicle structure during extrusion. nih.gov |
| WAXS | Acyl chain packing (gel vs. fluid phase) | 1.0 - 2.5 | Monitoring temperature-induced phase transitions. researchgate.net |
Small-Angle Neutron Scattering (SANS) with Contrast Variation for DLPC Assemblies
SANS is a powerful technique for studying the structure of multicomponent systems like DLPC-based assemblies, offering unique advantages over SAXS. wikipedia.orgmdpi.com The key to SANS is the significant difference in the neutron scattering length of hydrogen and its isotope, deuterium. wikipedia.org By selectively deuterating components (e.g., the lipid, the solvent, or an interacting protein) and varying the D₂O/H₂O ratio of the solvent, specific parts of a complex can be made "invisible" to neutrons. This is known as contrast variation. nih.govanl.gov
Applications of SANS with contrast variation to DLPC systems include:
Determining the Structure of Individual Components: In a protein-DLPC complex, the protein can be studied by matching the scattering length density of the DLPC to that of the D₂O/H₂O solvent, effectively making the lipid bilayer invisible. nih.gov
Locating Proteins within the Bilayer: By systematically varying the contrast, the position and orientation of a membrane-associated protein relative to the DLPC bilayer can be determined.
Characterizing Asymmetric Membranes: SANS is particularly well-suited to study the structure of asymmetric bilayers, where the lipid composition of the two leaflets is different. nih.gov
SANS has been successfully used to characterize vesicles and bicelles made from various phosphatidylcholines, including DLPC. mdpi.com For instance, combined SAXS and SANS studies on bicelles have confirmed their discoidal morphology and provided detailed dimensions of the bilayer and detergent rim. nih.gov
Dynamic and Static Light Scattering for Size and Aggregate Formation in DLPC Suspensions
Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful, non-invasive optical techniques used to determine the size distribution and aggregation state of particles in suspension, such as DLPC vesicles or liposomes. researchgate.netnih.gov
Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. researchgate.net Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity. By analyzing the autocorrelation of the intensity fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic radius is calculated using the Stokes-Einstein equation. DLS is particularly useful for assessing the average size and polydispersity of DLPC vesicle populations. tainstruments.complos.org For instance, DLS measurements can confirm the formation of unilamellar vesicles and monitor their stability over time or in response to changes in the environment. researchgate.net
Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light as a function of the scattering angle. nih.govnih.gov The intensity of scattered light is proportional to the molar mass and concentration of the particles. SLS is highly sensitive to the presence of large aggregates, as the scattering intensity increases significantly with particle size. This makes it an ideal technique for detecting the onset of aggregation in DLPC suspensions. nih.gov By measuring the scattered light at multiple angles, information about the radius of gyration (Rg) of the particles can also be obtained.
Research Findings:
In studies of DLPC vesicle formation, DLS is routinely used to characterize the size distribution of the resulting liposomes. For example, in the preparation of large unilamellar vesicles (LUVs), DLS can confirm the presence of a monodisperse population with a desired mean diameter, often in the range of 100 to 300 nm. scirp.org The technique is also sensitive enough to distinguish between vesicles and smaller structures like micelles, which may form under certain conditions. researchgate.net
| Technique | Parameter Measured | Typical Application for DLPC | Finding |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Vesicle size distribution and stability analysis | Can confirm the formation of monodisperse DLPC vesicles (e.g., 100-300 nm) and monitor changes in size due to aggregation or fusion. researchgate.netscirp.org |
| Static Light Scattering (SLS) | Molar Mass (Mw), Radius of Gyration (Rg) | Detection of vesicle aggregation and changes in molecular weight | Highly sensitive to the initial stages of aggregation, indicated by an increase in scattering intensity. nih.gov |
Calorimetric Techniques for Thermodynamics of DLPC Systems
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics of DLPC Interactions
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for studying the thermodynamics of binding interactions in solution. dtu.dkresearchgate.net It measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov For DLPC systems, ITC is invaluable for characterizing the binding of various molecules, such as peptides, proteins, or drugs, to DLPC vesicles or monolayers.
The principle of ITC involves the stepwise injection of a solution containing a ligand into a sample cell containing a solution of the macromolecule (in this case, DLPC vesicles) at a constant temperature. researchgate.net The resulting heat change is measured by a sensitive calorimeter. As the titration proceeds, the binding sites on the DLPC vesicles become saturated, and the heat change per injection diminishes. The resulting data, a plot of heat change versus the molar ratio of ligand to lipid, can be fitted to a binding model to determine the key thermodynamic parameters. nih.gov
These parameters include:
Binding Affinity (Ka) or its reciprocal, the Dissociation Constant (Kd) : Measures the strength of the interaction.
Stoichiometry (n) : The number of ligand molecules that bind to one lipid molecule or a defined binding site.
Enthalpy of Binding (ΔH) : The heat released or absorbed upon binding, indicating the contribution of hydrogen bonding and van der Waals interactions.
Entropy of Binding (ΔS) : The change in randomness of the system upon binding, often related to hydrophobic interactions and conformational changes.
Gibbs Free Energy of Binding (ΔG) : Calculated from the affinity, it indicates the spontaneity of the binding process.
Research Findings:
While specific ITC studies focusing solely on DLPC are not extensively detailed in the provided context, the principles can be readily applied from studies on similar phospholipid systems. For example, in studies of peptide-lipid interactions, ITC is used to differentiate between simple partitioning of the peptide into the bilayer and more complex processes like pore formation or micellization. researchgate.net The binding of various drugs to liposomes has also been characterized using ITC, revealing whether the interaction is primarily driven by enthalpy or entropy. umich.edu For instance, an endothermic binding process, characterized by a positive ΔH and a large positive ΔS, would suggest that hydrophobic interactions are the main driving force for the binding of a molecule to the DLPC bilayer. scirp.org
| Parameter | Information Provided | Example Application for DLPC |
| Binding Affinity (Ka) | Strength of the interaction between a molecule and DLPC vesicles. | Quantifying the binding of a therapeutic peptide to DLPC liposomes. |
| Stoichiometry (n) | Molar ratio of the binding molecule to DLPC at saturation. | Determining how many drug molecules associate with each lipid molecule in a bilayer. |
| Enthalpy (ΔH) | Contribution of non-covalent interactions like hydrogen bonds to the binding energy. | A negative ΔH suggests an exothermic reaction, often driven by favorable bond formation. whiterose.ac.uk |
| Entropy (ΔS) | Change in the system's disorder, often linked to the hydrophobic effect. | A positive ΔS often indicates the release of ordered water molecules from the lipid surface upon binding. scirp.org |
Advanced Microscopy Techniques for Visualizing DLPC Structures
Atomic Force Microscopy (AFM) for Surface Topography and Elasticity of DLPC Bilayers
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. cam.ac.uk It is particularly well-suited for studying supported lipid bilayers, including those composed of DLPC, in both air and liquid environments. researchgate.net
In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is monitored by a laser beam reflected off the back of the cantilever onto a photodiode. By keeping the cantilever deflection (and thus the force) constant, a topographical image of the surface is generated. AFM can also be used to probe the mechanical properties of the bilayer, such as its elasticity and adhesion forces.
Research Findings:
AFM has been instrumental in visualizing the phase separation in mixed lipid bilayers containing DLPC. For example, in DLPC/DSPC (distearoylphosphatidylcholine) mixtures, AFM imaging has revealed the formation of gel-phase DSPC domains that extend above the fluid-phase DLPC matrix. researchgate.net The height difference between these domains provides information about the thickness of the different lipid phases. These studies have observed domain heights of approximately 1.1 nm and 1.8 nm, corresponding to asymmetric and symmetric gel-phase DSPC domains, respectively, within the DLPC fluid matrix. researchgate.net Furthermore, the stability of these domains and their dynamics, such as lipid flip-flop, can be observed over time.
| Parameter Measured | Information Provided | Example Finding for DLPC Bilayers |
| Surface Topography | High-resolution 3D image of the bilayer surface. | Visualization of phase-separated domains in mixed DLPC/DSPC bilayers. researchgate.net |
| Domain Height | Thickness differences between lipid phases. | DSPC domains extend ~1.1 to 1.8 nm above the fluid DLPC matrix. researchgate.net |
| Mechanical Properties | Elasticity, adhesion, and stiffness of the bilayer. | The stability of DLPC bilayers can be assessed by their resistance to deformation by the AFM tip. |
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Visualization of DLPC Vesicles
Cryo-Electron Microscopy (Cryo-EM) is a powerful imaging technique that allows for the visualization of biological macromolecules and assemblies, such as DLPC vesicles, in their near-native state. The method involves rapidly freezing a thin film of the sample in a cryogen, such as liquid ethane, which vitrifies the water and preserves the structure of the specimen. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures.
Cryo-EM offers several advantages for studying DLPC vesicles. It avoids the artifacts associated with traditional electron microscopy techniques that require staining or dehydration. This allows for the direct visualization of the lipid bilayer, including its thickness and any lateral heterogeneities. nih.gov Furthermore, cryo-EM can reveal the morphology of the vesicles, such as their size, shape, and lamellarity (e.g., unilamellar vs. multilamellar).
Research Findings:
Cryo-EM has been used to visualize various types of vesicles, providing detailed structural information. For instance, cryo-EM images can clearly distinguish between single vesicles, double vesicles, and multilayered structures. The technique has also been employed to visualize the interaction of vesicles with other molecules and the process of membrane fusion at a nanometric resolution. In studies of phase-separated vesicles, cryo-EM can directly image nanoscopic domains of different thicknesses, providing insights into the lateral organization of the membrane. nih.gov
| Feature Visualized | Information Provided | Example Application for DLPC Vesicles |
| Vesicle Morphology | Size, shape, and lamellarity of vesicles. | Distinguishing between unilamellar and multilamellar DLPC vesicles. |
| Bilayer Thickness | Direct measurement of the lipid bilayer thickness. | Detecting variations in thickness due to phase separation in mixed lipid vesicles. |
| Structural Transitions | Visualization of dynamic processes like membrane fusion. | Observing the intermediate stages of fusion between DLPC vesicles. |
Surface-Sensitive Techniques for DLPC Monolayers and Adsorption
The behavior of DLPC at interfaces, such as the air-water interface, is crucial for understanding its role in various applications. Surface-sensitive techniques provide detailed information about the formation and properties of DLPC monolayers and their adsorption kinetics.
Infrared Reflection-Absorption Spectroscopy (IRRAS) and Ellipsometry are two such techniques. IRRAS provides information about the chemical composition and orientation of molecules at an interface by measuring the absorption of infrared radiation. umich.edu Ellipsometry, on the other hand, measures the change in polarization of light upon reflection from a surface, which can be used to determine the thickness and refractive index of a thin film like a DLPC monolayer.
Surface Plasmon Resonance (SPR) is another powerful surface-sensitive technique that can be used to study the adsorption of DLPC vesicles onto a sensor surface in real-time. SPR measures changes in the refractive index at the surface of a metal film, which are indicative of mass changes due to adsorption.
Research Findings:
Studies using tensiometry, IRRAS, and ellipsometry have shown that DLPC adsorbs at the air-water interface via a molecular adsorption mechanism, forming a monolayer. umich.edu This is in contrast to other lipids like dipalmitoylphosphatidylcholine (DPPC), which may adsorb as intact particles. The solubility of DLPC in water, determined to be around 4 ± 1 ppm, supports this molecular adsorption mechanism. umich.edu By applying the Gibbs adsorption equation to surface tension data, the apparent molecular area occupied by DLPC at the air/solution interface has been estimated. For example, in certain ionic liquids, the apparent molecular area of DLPC was found to be significantly smaller than in a hydrated bilayer, suggesting a different packing arrangement at the interface.
| Technique | Information Provided | Example Finding for DLPC |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Chemical composition and molecular orientation at an interface. | Confirmed that DLPC adsorbs as a monolayer at the air-water interface. umich.edu |
| Ellipsometry | Thickness and refractive index of a monolayer. | Can be used to monitor the formation and properties of a DLPC monolayer. umich.edu |
| Surface Plasmon Resonance (SPR) | Real-time adsorption kinetics and mass changes at a surface. | Can track the adsorption of DLPC vesicles onto a sensor surface. |
| Tensiometry | Surface tension of a liquid, which is affected by adsorption. | Used to determine the critical vesicular concentration of DLPC in various solvents. |
Langmuir-Blodgett Troughs for DLPC Monolayer Characterization
The Langmuir-Blodgett (LB) trough is a primary tool for studying the properties of insoluble monolayers at a liquid-air interface. nih.govwikipedia.orgbiolinscientific.com For DLPC, an amphiphilic molecule, this technique allows for the precise control and measurement of the molecular packing and phase behavior when it is spread as a single-molecule-thick film (a Langmuir film) on an aqueous subphase. biolinscientific.comsfu.cananoscience.com
The core of the technique involves a trough containing the subphase (typically purified water), a set of movable barriers to compress the monolayer, and a sensitive pressure sensor, often a Wilhelmy plate, to measure the surface pressure (Π). nanoscience.comnist.govbiolinscientific.com DLPC, dissolved in a volatile organic solvent, is carefully deposited onto the water's surface. sfu.ca After the solvent evaporates, the DLPC molecules orient themselves with their hydrophilic phosphocholine (B91661) headgroups in the water and their hydrophobic lauroyl tails pointing towards the air. sfu.cawikipedia.org
By systematically moving the barriers, the area available to each molecule is reduced, and the resulting change in surface pressure is recorded. This generates a surface pressure-area (Π-A) isotherm, a characteristic plot that provides a wealth of information about the monolayer's properties. biolinscientific.combiolinscientific.com The isotherm reveals distinct phases of the DLPC monolayer, analogous to the gas, liquid, and solid phases of three-dimensional matter. biolinscientific.comresearchgate.net
Gas (G) Phase: At large areas per molecule, the DLPC molecules are far apart and move freely, exerting very little surface pressure. researchgate.net
Liquid-Expanded (LE) Phase: As the monolayer is compressed, it transitions to a more ordered but still fluid state where the lauroyl chains are disordered. biolinscientific.comresearchgate.net
Liquid-Condensed (LC) Phase: Further compression forces the hydrocarbon chains into a more ordered, nearly vertical orientation, leading to a steep increase in surface pressure. researchgate.net The transition between the LE and LC phases is often marked by a plateau in the isotherm, indicating phase coexistence. biolinscientific.comnih.gov
Solid (S) Phase: At maximum compression, the molecules are tightly packed in a quasi-crystalline arrangement.
Collapse: Compressing the monolayer beyond the solid phase causes the film to buckle and collapse into three-dimensional structures. biolinscientific.com
The analysis of the Π-A isotherm allows for the determination of key parameters, such as the area per molecule at different phases and the compressibility of the film, which reflects the monolayer's fluidity and stability. biolinscientific.com While specific transition pressures and molecular areas are temperature-dependent, a representative isotherm for a disaturated phosphatidylcholine like DLPC provides critical data on its packing behavior. nih.govhawaii.edu
Interactive Data Table: Representative Phase Transition Parameters for a Disaturated Phosphatidylcholine Monolayer
This table presents typical data obtained from a surface pressure-area (Π-A) isotherm for a disaturated phosphatidylcholine, illustrating the physical states of the monolayer under compression at a constant temperature.
| Monolayer Phase | Description | Approximate Area per Molecule (Ų/molecule) | Typical Surface Pressure (mN/m) |
|---|---|---|---|
| Gas (G) | Molecules are far apart with minimal interaction. | > 90 | ~0 |
| Liquid-Expanded (LE) | A fluid phase where acyl chains are disordered. | 60 - 90 | < 7 |
| LE-LC Coexistence | A plateau region where both liquid phases coexist. | 45 - 60 | ~7 - 9 |
| Liquid-Condensed (LC) | Acyl chains are more ordered and tilted. | < 45 | > 9 |
| Collapse Point | Monolayer buckles under high compression. | ~40 | > 45 |
Surface Plasmon Resonance (SPR) for Real-Time DLPC Interaction Studies
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real time. nih.govtechnion.ac.ilnih.gov It is particularly well-suited for investigating the binding of analytes, such as proteins or drugs, to a DLPC lipid system, which can be immobilized on a sensor surface as either a monolayer or a bilayer (e.g., via liposome (B1194612) capture). nicoyalife.comnih.govmolecular-interactions.si
The SPR instrument detects changes in the refractive index at the surface of a gold-coated sensor chip. nih.govutexas.edu In a typical experiment involving DLPC, a lipid surface is first created on the chip. nih.govnicoyalife.com For instance, small unilamellar vesicles (SUVs) composed of DLPC can be captured on a specialized sensor chip (like an L1 chip), which contains lipophilic anchors that promote vesicle fusion or capture, forming a stable lipid bilayer that mimics a cell membrane surface. nicoyalife.comnicoyalife.com
A continuous flow of buffer solution passes over the sensor surface to establish a stable baseline signal. nih.gov Then, the analyte of interest is injected in the same buffer and flows over the DLPC surface. nih.govnih.gov If the analyte binds to the DLPC, the mass at the sensor surface increases, causing a proportional change in the refractive index. technion.ac.ilutexas.edu This change is detected and recorded in real-time on a plot called a sensorgram, which shows the SPR response (in Resonance Units, RU) versus time. technion.ac.ilbio-rad.com
A typical sensorgram has several distinct phases: bio-rad.com
Association: As the analyte flows over the surface, the curve rises, reflecting the binding of the analyte to the DLPC ligand. bio-rad.com
Equilibrium (or Steady State): The curve may plateau, indicating that the rate of association is equal to the rate of dissociation. bio-rad.com
Dissociation: When the analyte injection stops and is replaced by the flow of buffer alone, the curve declines as the analyte dissociates from the DLPC surface. bio-rad.com
By fitting this real-time data to various kinetic models, crucial quantitative information about the interaction can be determined. nicoyalife.comresearchgate.net This includes the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. nicoyalife.comnih.gov SPR allows researchers to quantitatively compare how different proteins interact with DLPC membranes or how modifications to the lipid bilayer affect binding kinetics. nicoyalife.comnih.gov
Interactive Data Table: Example Kinetic Data from an SPR Study of Protein-Lipid Interaction
This table shows representative kinetic constants for the binding of a hypothetical 25 kDa protein to two different phospholipid bilayer surfaces, as would be determined by SPR analysis. This illustrates how SPR can differentiate interaction dynamics.
| Lipid System | Analyte | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (M) |
|---|---|---|---|---|
| DLPC Bilayer | Protein X (25 kDa) | 1.1 x 10³ | 9.2 x 10⁻⁴ | 8.4 x 10⁻⁷ |
| DLPC/Cholesterol (7:3) | Protein X (25 kDa) | 8.5 x 10² | 1.5 x 10⁻³ | 1.8 x 10⁻⁶ |
Theoretical and Computational Modeling of L Beta,gamma Dilauroyl Alpha Lecithin Systems
Atomistic and Coarse-Grained Molecular Dynamics Simulations of DLPC Bilayers and Their Interactions
Molecular dynamics (MD) simulations have become a powerful tool for investigating the dynamic nature of lipid bilayers. These simulations can be performed at different levels of resolution, primarily atomistic and coarse-grained. Atomistic simulations provide a detailed view of every atom in the system, offering high fidelity in representing molecular interactions. Coarse-grained models, on the other hand, group atoms into larger beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales.
MD simulations are instrumental in studying a wide array of biomolecular processes, including conformational changes, ligand binding, and protein folding. In the context of DLPC bilayers, these simulations can reveal the dynamic nature of the lipid molecules and their collective behavior.
One of the key applications of MD simulations in studying DLPC bilayers is the investigation of phase transitions. Lipid bilayers can exist in different phases, such as the gel phase (Lβ') where the acyl chains are ordered, and the fluid or liquid-crystalline phase (Lα) where the chains are disordered. The transition between these phases is a critical aspect of membrane function.
Atomically detailed simulations have been employed to study the phase behavior of mixed membranes containing DLPC and other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). These simulations can provide microscopic information about the molecular assemblies during phase transitions. However, achieving equilibrium in these systems can be computationally challenging, often requiring exceptionally long simulation times. To address this, specialized simulation methods like Molecular Dynamics with Alchemical Steps (MDAS) have been utilized to generate adequate statistics for analyzing the phase diagram of DLPC/DPPC mixtures.
Coarse-grained MD simulations have also been successfully used to study the phase and mixing behavior of DLPC in mixtures with lipids like distearoylphosphatidylcholine (DSPC). These simulations can track phase transformations from the fluid to the gel state over microsecond timescales, allowing for the construction of phase diagrams that show good agreement with experimental data.
| Property | Description | Typical Values/Observations in Simulations |
| Area per lipid headgroup | The average area occupied by a single lipid molecule at the bilayer surface. | A significant jump in this value indicates a transition from the gel to the fluid phase. |
| Order parameter | A measure of the orientational order of the lipid acyl chains. | Higher values indicate a more ordered (gel) phase, while lower values represent a disordered (fluid) phase. |
| Lateral diffusion | The rate at which lipid molecules move within the plane of the bilayer. | Diffusion is significantly slower in the gel phase compared to the fluid phase. |
| Bilayer thickness | The distance between the headgroups of the two leaflets of the bilayer. | The bilayer is generally thicker in the more ordered gel phase. |
This table presents key membrane properties of DLPC that can be analyzed through molecular dynamics simulations.
The interaction of proteins and small molecules with lipid bilayers is fundamental to many biological processes. Computational methods are invaluable for elucidating the molecular details of these interactions.
DLPC-Protein Interactions:
Molecular dynamics simulations are a primary tool for studying the interactions between proteins and DLPC bilayers. These simulations can provide insights into how proteins embed within the membrane, the conformational changes they undergo, and how they influence the surrounding lipid environment. The dynamic nature of these interactions, which is crucial for protein function, can be captured at an atomistic level.
Computational approaches to predict protein-protein interactions can be adapted to study how membrane proteins interact with the DLPC bilayer. These methods often involve analyzing features such as the composition, order, and physicochemical properties of amino acids to predict interaction likelihoods. For membrane proteins, the lipid environment, in this case, the DLPC bilayer, plays a critical role in modulating their structure and function.
DLPC-Small Molecule Interactions:
The interaction of small molecules with DLPC bilayers is crucial for understanding drug delivery and membrane permeability. Computational studies can predict how a small molecule will partition into the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties.
Structure-based computational methods, including molecular docking and MD simulations, can be used to explore the binding mechanisms of small molecules with the DLPC membrane. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the association of the small molecule with the lipid bilayer.
Quantum Chemical Calculations for DLPC Molecular Properties and Intermolecular Forces
Quantum chemistry provides a framework for understanding the electronic structure of molecules and the forces that govern their interactions. These methods, based on the principles of quantum mechanics, can be used to calculate a wide range of molecular properties with high accuracy.
For DLPC, quantum chemical calculations can be employed to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles, which provides insight into its three-dimensional structure and stability. Furthermore, these calculations can predict energetic properties such as enthalpy, free energy, and heat of formation, which are important for understanding the thermodynamic stability of DLPC molecules and their assemblies.
A key application of quantum chemistry in the context of DLPC is the characterization of intermolecular forces. These forces, which include van der Waals interactions, electrostatic interactions, and hydrogen bonding, are responsible for the self-assembly of DLPC molecules into bilayers and other supramolecular structures. By calculating the potential energy surface of interacting DLPC molecules, the nature and strength of these forces can be elucidated. This information is crucial for developing accurate force fields used in classical molecular dynamics simulations.
Monte Carlo Simulations for Understanding DLPC Phase Behavior and Self-Assembly
Monte Carlo (MC) simulations offer an alternative computational approach for studying the phase behavior and self-assembly of lipid systems. Unlike MD simulations, which solve Newton's equations of motion, MC methods use a stochastic approach to sample different configurations of the system.
MC simulations have been applied to lattice models of two-component lipid bilayers, such as mixtures of dimyristoylphosphatidylcholine (B1235183) (DMPC) and DSPC, which are structurally similar to DLPC-containing systems. These simulations can reproduce experimental data, such as excess heat capacity curves, and provide insights into the lateral distribution of lipids within the bilayer. By analyzing the energy distribution functions, the nature of the gel-to-fluid phase transition can be determined.
In the context of DLPC, MC simulations can be used to study the nonideal mixing of DLPC with other lipids and cholesterol. These simulations can predict the formation of domains and the boundaries of two-phase regions in the phase diagram. The electrostatic interactions between lipid headgroups and other nonideal interactions can be explicitly included in the model to understand their influence on lipid clustering and phase separation.
Development and Application of Theoretical Models for DLPC Membrane Mechanics and Dynamics
The mechanical properties of lipid bilayers are crucial for their biological function, as membranes must be able to bend and deform. Theoretical models provide a framework for understanding the mechanics and dynamics of membranes at a continuum level.
On a large scale, much larger than the membrane thickness, a lipid bilayer like one composed of DLPC can be modeled as a two-dimensional fluid surface. The classical Helfrich Hamiltonian is a widely used theoretical model that describes the elastic energy of a membrane in terms of its curvature. This model includes parameters such as the bending modulus, which quantifies the energy required to bend the membrane, and the Gaussian curvature modulus.
These theoretical models can be informed by and validated against molecular dynamics simulations. MD simulations can be used to calculate the elastic parameters of lipid membranes, providing a link between the molecular details of the lipids and the macroscopic mechanical properties of the bilayer.
Computational Prediction of DLPC Supramolecular Structures and Stability
DLPC, as an amphiphilic molecule, can self-assemble into a variety of supramolecular structures in aqueous environments, including micelles, bilayers (liposomes), and inverted phases. Computational methods play a key role in predicting which of these structures will form under different conditions and in assessing their stability.
The prediction of supramolecular structures can be approached through both "bottom-up" and "top-down" computational strategies. In a bottom-up approach, the simulation starts with randomly dispersed DLPC molecules, and their self-assembly into organized structures is observed over time. This can be achieved through coarse-grained molecular dynamics or dissipative particle dynamics simulations.
The stability of these supramolecular assemblies is governed by a delicate balance of intermolecular forces. Computational methods can be used to deconstruct the stability into contributions from different physical phenomena, such as local bonding quality and global electrostatic interactions. This provides a more nuanced understanding of what makes a particular DLPC supramolecular structure stable.
Emerging Research Applications and Future Directions for L Beta,gamma Dilauroyl Alpha Lecithin in Scientific Inquiry
DLPC in Advanced Drug Delivery System Research (focused on mechanistic understanding)
The application of DLPC in advanced drug delivery systems (DDS) is a primary area of its research use. chemimpex.com Modern DDS are engineered to improve the therapeutic efficacy of drugs by controlling their delivery to specific sites in the body, which can maximize their effect while minimizing systemic toxicity and side effects. nih.govnih.gov Nanocarriers, such as those formulated with DLPC, offer the potential for precise spatiotemporal control over a drug's release. nih.gov DLPC is frequently used to formulate liposomes, which are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. caymanchem.comchemimpex.comcreative-biostructure.com These liposomes can serve as carriers for a wide range of therapeutic molecules, protecting them from degradation in the physiological environment and facilitating their transport to target cells. rsc.orgnih.gov
Encapsulation Strategies for Small Molecules and Biologics within DLPC-Based Carriers
A significant advantage of DLPC-based carriers, particularly liposomes, is their ability to encapsulate different types of molecules based on their solubility. nih.govrsc.org This versatility is fundamental to their role in drug delivery research.
Hydrophilic Molecules : Water-soluble small molecules and biologics can be physically entrapped within the aqueous core of DLPC liposomes. nih.govnih.gov However, achieving a high encapsulation efficiency for small, highly water-soluble compounds can be challenging due to their tendency to leak out during formulation. nih.govnih.gov
Hydrophobic Molecules : Lipophilic or hydrophobic compounds can be partitioned within the lipid bilayer itself, interspersed among the acyl chains of the DLPC molecules. nih.govresearchgate.net The fluid nature of the DLPC bilayer at physiological temperatures facilitates the incorporation of these molecules.
The efficiency of encapsulation is a critical parameter in the development of effective nanocarriers. nih.govresearchgate.net Research focuses on optimizing formulation processes and lipid compositions to maximize drug loading and stability. researchgate.net Strategies to improve the encapsulation of challenging molecules include remote loading techniques, which use pH or ion gradients to drive the accumulation of drugs inside the liposome (B1194612), and modifying the surface of the carrier with polymers. nih.gov
| Molecule Type | Primary Encapsulation Site in DLPC Liposome | Governing Principle | Key Research Challenge |
|---|---|---|---|
| Small Hydrophilic Drugs | Aqueous Core | Physical Entrapment | Preventing leakage during formulation and storage. nih.govnih.gov |
| Hydrophobic Drugs | Lipid Bilayer | Hydrophobic Partitioning | Ensuring stability without disrupting membrane integrity. |
| Peptides & Small Proteins | Aqueous Core / Bilayer Surface | Physical Entrapment / Electrostatic Adsorption | Maintaining the native conformation and activity of the biologic. |
| Nucleic Acids (e.g., siRNA) | Aqueous Core / Complexed with Cationic Lipids | Electrostatic Interaction | Achieving high loading efficiency and protection from nucleases. researchgate.net |
Modulation of Release Kinetics through DLPC-Based Nanocarrier Design
The design of the nanocarrier is crucial for controlling the rate at which the encapsulated therapeutic is released. nih.gov For DLPC-based systems, several factors related to the lipid bilayer's properties directly influence the drug release profile. The primary mechanism for release from a simple DLPC liposome is often diffusion through the lipid bilayer. nih.govresearchgate.net
The physicochemical properties of the DLPC bilayer are central to modulating these kinetics:
Membrane Fluidity : DLPC has a relatively low phase transition temperature, meaning its bilayers are highly fluid. This high fluidity can lead to faster diffusion and release of encapsulated drugs compared to lipids with longer, more ordered acyl chains.
Bilayer Thickness : The C12 acyl chains of DLPC create relatively thin membranes. caymanchem.com This reduced thickness provides a shorter diffusion path for drugs to traverse, potentially increasing the release rate.
Compositional Changes : The release profile can be fine-tuned by incorporating other lipids or molecules into the DLPC bilayer. For example, adding cholesterol can decrease membrane fluidity and permeability, thereby slowing down drug release. Conversely, incorporating other lipids can be used to create bilayers that respond to specific stimuli (e.g., pH, temperature) to trigger drug release at a target site. nih.gov
| Design Parameter | Effect on DLPC Bilayer | Impact on Drug Release Rate | Mechanistic Rationale |
|---|---|---|---|
| Incorporation of Cholesterol | Decreases fluidity; increases packing order | Decrease | Reduces permeability of the lipid bilayer to the encapsulated drug. |
| Addition of PEG-Lipids | Forms a hydrophilic polymer corona on the surface | Decrease / Sustained Release | Provides a steric barrier that can slow drug diffusion and prolong circulation. nih.gov |
| Use of Shorter-Chain Lipids (like DLPC) | Increases fluidity; decreases thickness | Increase | Enhances diffusion across a thinner, more dynamic membrane. caymanchem.com |
| Inclusion of pH-Sensitive Lipids | Causes bilayer destabilization at acidic pH | Triggered Release | Facilitates rapid drug release in acidic environments like endosomes or tumors. nih.gov |
Fundamental Role of DLPC in Lipid Nanoparticle Formulation Science
Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, as exemplified by their use in mRNA vaccines. nih.gov These complex systems typically consist of four main lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. nih.govyoutube.com The helper phospholipid is critical for the structural integrity and function of the LNP. nih.govnih.gov
While Distearoylphosphatidylcholine (DSPC), a C18 lipid, is commonly used in clinically approved LNPs, DLPC (C12) serves as an important research tool for understanding the fundamental principles of LNP formulation. nih.govnih.gov The choice of the helper lipid significantly impacts the nanoparticle's physical properties and biological performance. nih.gov
Key roles and research implications of using DLPC in LNP science include:
Modulating Membrane Properties : Compared to the long-chain DSPC, the shorter C12 chains of DLPC create more fluid and thinner lipid structures. caymanchem.com This can influence the encapsulation of the nucleic acid payload and the subsequent release.
In Vivo Stability : The length of the acyl chains affects how long the LNP remains intact in the bloodstream. Shorter-chain lipids like DLPC may be more prone to dissociation from the nanoparticle and transfer to endogenous lipoproteins in plasma, which can alter the LNP's biodistribution and therapeutic window. nih.gov Studying this phenomenon with DLPC provides mechanistic insights into LNP stability.
| Property | DLPC (12:0) | DSPC (18:0) | Implication for LNP Formulation Research |
|---|---|---|---|
| Acyl Chain Length | 12 carbons | 18 carbons | Directly impacts bilayer thickness and van der Waals interactions. |
| Phase Transition Temp (Tm) | -1 °C | 55 °C | DLPC-containing LNPs are highly fluid at physiological temp (37°C), while DSPC provides a rigid, gel-phase structure. nih.gov |
| Membrane Fluidity | High | Low (gel state) | Affects LNP flexibility, fusion with endosomal membranes, and payload release. |
| Plasma Stability | Lower | Higher | Shorter chains may lead to faster PEG-lipid shedding, impacting circulation time. nih.gov |
DLPC as a Biocompatible Component in Engineered Biomaterials Research
The field of biomaterials involves developing materials for use in medical devices or as scaffolds for tissue regeneration. nih.govnih.gov Biocompatibility is a primary requirement, meaning the material should not elicit a harmful immune response. nih.gov Phospholipids (B1166683) like DLPC are considered highly biocompatible due to their resemblance to the lipids found in natural cell membranes. nih.gov
In engineered biomaterials research, DLPC is explored as a component for:
Surface Modification : Medical implants and devices can be coated with DLPC-based lipid bilayers. This biomimetic surface can reduce thrombogenicity (blood clot formation) and minimize foreign body reactions, improving the device's integration with surrounding tissues.
Drug-Eluting Scaffolds : In tissue engineering, scaffolds are often designed to release bioactive molecules (e.g., growth factors) to promote cell growth and tissue repair. DLPC can be incorporated into these scaffolds as part of a liposomal delivery system, allowing for the sustained and localized release of these factors directly at the site of regeneration. nih.gov
Hybrid Materials : DLPC-based liposomes can be embedded within hydrogel networks. nih.gov These hybrid materials combine the mechanical properties of the hydrogel with the drug-carrying capacity of the liposomes, creating advanced biomaterials for controlled drug delivery.
DLPC in the Development of Advanced Biosensors and Biointerfaces for Research Applications
The ability of DLPC to form stable, well-defined lipid bilayers is critical for its use in developing advanced biosensors and biointerfaces. chemimpex.com In this context, a DLPC layer is typically assembled on a solid support (e.g., gold, silica, or graphene), creating an artificial cell membrane surface.
This platform is foundational for several research applications:
Studying Molecular Interactions : The DLPC bilayer can be used to immobilize membrane proteins or receptors in their near-native state. Researchers can then introduce potential binding partners (e.g., drugs, antibodies, or other proteins) and measure the interaction using surface-sensitive techniques like Surface Plasmon Resonance (SPR) or Dual Polarisation Interferometry. wikipedia.org The high birefringence of lipid bilayers makes them suitable for such optical techniques. wikipedia.org
Creating Functional Biointerfaces : The DLPC layer acts as a biocompatible interface that prevents the non-specific adsorption of proteins from a sample, reducing background noise and improving sensor sensitivity.
Ion-Channel Sensing : Functional ion channels can be incorporated into a tethered DLPC bilayer. The flow of ions through these channels can be measured electrochemically, creating a biosensor that can detect molecules that modulate channel activity.
The fluidity and stability of the DLPC bilayer are key to maintaining the function of the embedded biomolecules, which is essential for the accurate and reliable performance of the biosensor. chemimpex.com
DLPC as a Foundational Model System for Investigating Membrane Protein Folding and Function
Understanding how membrane proteins fold into their correct three-dimensional structures is a major challenge in biochemistry. nih.govelsevierpure.com These proteins reside within the lipid bilayer, and their folding and stability are intimately linked to the properties of their membrane environment. nih.gov DLPC is widely used to create artificial membrane systems that provide a controlled environment for studying these complex processes. caymanchem.comchemimpex.com
DLPC is particularly valuable for several reasons:
Formation of Model Membranes : It readily forms liposomes and bicelles (small, disc-shaped patches of lipid bilayer) that serve as excellent mimics of the cell membrane. caymanchem.comnih.gov Membrane proteins can be reconstituted into these structures for functional and structural analysis.
Investigating Hydrophobic Mismatch : The thickness of a lipid bilayer can influence the stability and conformation of an embedded protein. DLPC, with its short C12 chains, forms thinner membranes than lipids with more common C16 or C18 chains. caymanchem.com This allows researchers to systematically study the effects of "hydrophobic mismatch"—a condition where the length of the protein's transmembrane domain does not match the thickness of the lipid bilayer. This is a critical factor controlling protein tilt and stability. caymanchem.com
Facilitating Solubilization and Refolding : Mixed micelles containing DLPC and a detergent (like CHAPS) can be used to gently solubilize membrane proteins from their native environment and facilitate their refolding into a functional state within a defined lipid bilayer. nih.govpnas.org
| Feature of DLPC | Advantage in Model Membrane Research | Specific Research Application |
|---|---|---|
| Well-Defined Chemical Structure | Provides a reproducible and controllable membrane environment. | Creating standardized assays for protein function. moleculardepot.com |
| Thin Bilayer Formation | Allows for the systematic study of hydrophobic mismatch. caymanchem.com | Investigating how membrane thickness affects protein tilt, stability, and oligomerization. caymanchem.com |
| Low Phase Transition Temperature | Ensures a fluid membrane state over a wide range of experimental temperatures. moleculardepot.com | Studying the dynamics and conformational changes of membrane proteins. |
| Formation of Bicelles and Liposomes | Offers versatile platforms for protein reconstitution and structural studies (e.g., NMR). nih.gov | Folding membrane receptors and ion channels into a lipid environment. nih.gov |
Future Perspectives on DLPC Research in Bionanotechnology and Synthetic Biology
The unique physicochemical properties of L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) position it as a valuable phospholipid for pioneering advancements in the intertwined fields of bionanotechnology and synthetic biology. Future research is poised to leverage its distinct characteristics, such as its relatively short lauric acid acyl chains and specific phase transition temperature, to engineer sophisticated biological mimics and functional nanosystems.
In the realm of bionanotechnology , the future of DLPC is intricately linked to the development of "smart" drug delivery systems. While liposomes have long been utilized as drug carriers, the next generation of these vesicles is being designed to respond to specific physiological or external stimuli, allowing for targeted and controlled release of therapeutic agents. numberanalytics.comresearchgate.net The incorporation of DLPC into these liposomal formulations is a key area of investigation. Its lower phase transition temperature compared to phospholipids with longer acyl chains, such as dipalmitoylphosphatidylcholine (DPPC), makes it a candidate for creating more dynamic and fluidic membrane domains. This fluidity can be harnessed to create liposomes that are more sensitive to subtle changes in their environment, such as localized temperature shifts or alterations in pH, which are often characteristic of pathological tissues like tumors. nih.govnumberanalytics.com
Furthermore, the ability of DLPC to form various self-assembled nanostructures, beyond simple vesicles, opens up new avenues for biomimetic nanoconstructs. labmanager.com Researchers are exploring the formation of lipid nanotubes, bicelles, and other complex lipid assemblies where DLPC can play a crucial role in dictating the curvature and stability of these structures. These novel nanostructures hold promise for applications ranging from scaffolds for tissue engineering to intricate delivery vehicles that can navigate biological barriers more effectively.
In synthetic biology , the focus is on constructing artificial cells and cell-like entities from the ground up to understand, and ultimately program, biological functions. numberanalytics.comnih.govnumberanalytics.comlabmanager.com DLPC is an important component in the toolkit for building these synthetic cells. Its ability to form stable bilayers that can mimic the fluidity of natural cell membranes is fundamental. nih.gov Future research will likely focus on creating hybrid membranes by combining DLPC with other lipids, polymers, and membrane proteins to construct artificial cells with increasingly complex and programmed functionalities. nih.gov
The interaction of DLPC with membrane proteins is another critical area of future research. labmanager.com By creating model membranes with defined compositions including DLPC, scientists can study the influence of the lipid environment on the function of ion channels, receptors, and other crucial membrane proteins. This is essential for designing synthetic cells where the embedded proteins function predictably. The shorter acyl chains of DLPC can influence the thickness and curvature of the membrane, which in turn can modulate the activity of reconstituted proteins. Understanding these relationships is key to engineering artificial cells that can, for example, sense their environment and respond by synthesizing a specific molecule or activating a signaling pathway.
The development of microfluidic technologies is also expected to play a significant role in the future of DLPC-based synthetic biology. nih.gov These technologies allow for the precise fabrication of giant unilamellar vesicles (GUVs) with controlled size and composition, providing ideal platforms for building and testing artificial cell designs that incorporate DLPC. nih.gov
The overarching goal is to move from passive lipid-based nanostructures to dynamic, responsive, and functional systems. The unique properties of DLPC make it a key enabler in this transition, paving the way for innovations in targeted therapeutics, advanced biomaterials, and a deeper understanding of the fundamental principles of life through the construction of synthetic cells. nih.govnumberanalytics.com
| Emerging Application Area | Specific Application | Role of L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) | Potential Future Impact |
| Bionanotechnology | Stimuli-Responsive Drug Delivery | Component of liposomes to tune membrane fluidity and phase behavior for triggered release. numberanalytics.comnih.govnumberanalytics.com | More precise and effective therapies with reduced side effects. |
| Biomimetic Nanostructures | Building block for self-assembled structures like nanotubes and bicelles. labmanager.com | Development of advanced materials for tissue engineering and novel drug delivery platforms. | |
| Synthetic Biology | Artificial Cell Construction | Forms the primary lipid bilayer, mimicking the fluidity of natural cell membranes. numberanalytics.comnih.govnumberanalytics.comlabmanager.comnih.gov | Creation of programmable biological factories for producing pharmaceuticals, biofuels, and other valuable compounds. |
| Model Membrane Systems | Used to create defined lipid environments for studying protein-lipid interactions. labmanager.com | Deeper understanding of fundamental cellular processes and improved design of functional synthetic cells. | |
| Engineering Membrane Curvature | Its shorter acyl chains help in creating regions of high membrane curvature. | Control over the localization and function of membrane-associated proteins in synthetic systems. |
Conclusion and Outlook on L Beta,gamma Dilauroyl Alpha Lecithin Research
Synthesis of Key Findings and Scientific Contributions from DLPC Research
L-beta,gamma-Dilauroyl-alpha-lecithin (DLPC) research has provided significant contributions to the understanding of lipid bilayers, membrane protein function, and cellular processes. As a saturated, short-chain phospholipid, DLPC's distinct physicochemical properties have established it as a fundamental tool in membrane biophysics. A primary contribution of DLPC is its widespread use in creating model membranes. echelon-inc.com Due to its low phase transition temperature (approximately -1°C), it exists in a fluid, liquid-crystalline state under typical experimental conditions, which is ideal for mimicking the dynamic environment of biological membranes. nih.govresearchgate.net This has allowed researchers to study the structure and function of membrane-associated proteins in a controlled lipid environment. nih.gov
DLPC has been instrumental in elucidating the principles of lipid-protein interactions and the influence of the lipid environment on protein activity. For instance, studies on the intramembrane protease GlpG have shown that its activity is modulated by the hydrophobic thickness of the membrane, with DLPC-based membranes revealing specific inhibitory effects at certain cholesterol concentrations that are not observed with longer-chain lipids like DMPC. nih.gov Furthermore, DLPC has been used in combination with other lipids, such as dipalmitoylphosphatidylcholine (DPPC) and cholesterol, to investigate the formation and properties of lipid domains or "rafts". nih.gov These studies, often employing techniques like electron spin resonance, help to characterize the complex, heterogeneous nature of cell membranes. nih.gov
In the field of drug delivery, DLPC has been explored as a component of liposomes, which are vesicles used to encapsulate and transport therapeutic agents. nih.govcreative-biolabs.com Although its shorter acyl chains can sometimes lead to less stable liposomes compared to those made from longer-chain lipids like DSPC, its properties can be tuned, for example, by temperature or by mixing with other lipids, for specific applications. nih.gov Beyond structural roles, DLPC has been identified as a selective agonist for the orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1). abmole.comglpbio.com This finding has opened a new avenue of research, implicating DLPC as a signaling molecule involved in the regulation of bile acid synthesis, glucose homeostasis, and lipid metabolism. abmole.comglpbio.com
The table below summarizes the key research areas where DLPC has made significant contributions.
| Research Area | Key Contributions of DLPC | Relevant Findings |
| Membrane Biophysics | Forms stable, fluid-phase model membranes for studying lipid and protein dynamics. nih.govnih.gov | Used to investigate the effect of membrane thickness and cholesterol on the function of intramembrane proteases like GlpG. nih.gov Employed in mixed lipid systems to study phase separation and lipid domain formation. nih.govnih.gov |
| Drug Delivery Systems | Component of liposomes for encapsulating therapeutic agents. nih.govcreative-biolabs.com | Liposome (B1194612) stability is dependent on lipid composition and temperature; DLPC-containing liposomes can exhibit complex monotectic behavior when mixed with longer-chain lipids. nih.gov |
| Cellular Biology & Pharmacology | Acts as a selective agonist for the Liver Receptor Homolog-1 (LRH-1). abmole.comglpbio.com | Induces bile acid biosynthetic enzymes, lowers hepatic triglycerides, and improves glucose homeostasis in preclinical models. glpbio.com |
| Computational Science | A foundational lipid in the development and validation of molecular dynamics (MD) simulation force fields. nih.govacs.org | Used in simulations to understand lipid packing, protein-lipid interactions, and membrane mechanical properties. nih.govresearchgate.net |
Identification of Remaining Challenges and Open Questions in DLPC-Related Studies
Despite the progress made, several challenges and open questions remain in DLPC-related research. A significant challenge lies in translating the findings from simple, model DLPC membranes to the complex environment of a living cell. Most biophysical studies utilize symmetric, single-component or simple-mixture bilayers, which is a stark simplification of actual cellular membranes that are characterized by a vast diversity of lipids and an asymmetric distribution between the two leaflets. nih.govnih.gov The precise roles of this asymmetry and lipid diversity on the processes studied in DLPC model systems are not fully understood.
Another challenge is the complex phase behavior of DLPC when mixed with other lipids. For example, mixtures of DLPC and distearoyl phosphatidylglycerol (DSPG) can exhibit monotectic behavior, leading to the formation of two distinct liposomal populations depending on the temperature. nih.gov This complexity can hinder the development of stable, multi-component liposomal drug delivery systems and complicates the interpretation of experimental results. nih.gov Further research is needed to systematically map the phase diagrams of DLPC with other biologically relevant lipids and to understand the thermodynamic principles governing this behavior.
From a computational perspective, while DLPC is a well-studied lipid, accurately simulating its behavior over biologically relevant timescales and system sizes remains a hurdle. nih.gov Molecular dynamics simulations are powerful but are limited by the computational cost of sampling the vast conformational space of lipid bilayers. nih.govmdpi.com This makes it difficult to model slow processes like lipid flip-flop or large-scale membrane remodeling. Developing more efficient simulation algorithms and force fields that can capture the full complexity of membrane dynamics is an ongoing challenge. acs.orgnih.gov
Key open questions include:
How do the findings from pure or simple DLPC model systems translate to the asymmetric and crowded environment of a real cell membrane?
What are the precise molecular mechanisms by which DLPC, as an LRH-1 agonist, regulates metabolic pathways, and can this be leveraged for therapeutic intervention? abmole.comglpbio.com
How can the complex phase behavior of DLPC in mixed-lipid systems be controlled and exploited for creating advanced, stimuli-responsive drug delivery vehicles? nih.gov
What is the full spectrum of proteins whose structure and function are specifically modulated by the unique properties of DLPC, such as its short chain length and resulting membrane thickness? nih.gov
Potential for Interdisciplinary Research and Synergies Involving DLPC
The future of DLPC research lies in fostering greater interdisciplinary collaboration. The intersection of biophysics, computational biology, chemistry, and medicine offers powerful synergies to address the current challenges. northwestern.edussrc.orgyoutube.com For example, a synergistic approach combining molecular dynamics (MD) simulations with advanced experimental techniques can provide unprecedented insight into DLPC-containing membranes. chimia.ch MD simulations can generate atomistic-level hypotheses about how DLPC interacts with membrane proteins or drugs, which can then be tested experimentally using techniques like nuclear magnetic resonance (NMR) spectroscopy, atomic force microscopy (AFM), or fluorescence microscopy. nih.govwikipedia.org
The development of novel drug delivery systems represents a major area for interdisciplinary synergy. nih.govyoutube.com Chemists can synthesize novel DLPC derivatives with tailored properties, while formulation scientists and pharmacologists can incorporate these into liposomal or other nanoparticle-based carriers. nih.gov Biophysicists can then characterize the physical stability and release kinetics of these systems, closing the loop for rational design. wuxiapptec.com The role of DLPC as an LRH-1 agonist also calls for a multidisciplinary approach, uniting cell biologists, endocrinologists, and medicinal chemists to explore its therapeutic potential for metabolic diseases. glpbio.com
Furthermore, the field of systems biology, which aims to understand the complex interactions within biological systems, can benefit from and contribute to DLPC research. By integrating data from lipidomics, proteomics, and functional assays, researchers can build comprehensive models of how changes in DLPC levels or its interactions affect cellular networks. This approach could lead to the discovery of new biological roles for DLPC and identify novel therapeutic targets.
The table below outlines potential interdisciplinary synergies.
| Interdisciplinary Fields | Potential Collaborative Goal |
| Biophysics & Computational Biology | Develop and validate high-resolution models of complex, asymmetric membranes containing DLPC to predict protein-lipid interactions and membrane dynamics. nih.govnih.gov |
| Chemistry & Drug Delivery | Design and synthesize novel DLPC analogues and formulate them into "smart" nanocarriers that respond to specific physiological cues for targeted therapy. nih.govnih.gov |
| Pharmacology & Cell Biology | Elucidate the complete signaling pathway of DLPC as an LRH-1 agonist and investigate its therapeutic efficacy in models of metabolic syndrome or liver disease. abmole.comglpbio.com |
| Materials Science & Analytical Chemistry | Create advanced biomimetic platforms, such as supported lipid bilayers on novel substrates, for high-throughput screening of drug-membrane interactions using sensitive analytical techniques. tricliniclabs.comresearchgate.netcornell.edu |
Vision for Future Breakthroughs and Transformative Discoveries in DLPC-Related Science
Looking ahead, research on L-beta,gamma-Dilauroyl-alpha-lecithin is poised for transformative breakthroughs that could reshape our understanding of cell membranes and lead to novel biomedical applications. A key vision for the future is the creation of a "digital twin" of a cell membrane, where highly accurate computational models, extensively validated against experimental data on lipids like DLPC, can predict cellular responses to drugs or pathogens in silico. nih.govacs.org This would revolutionize drug discovery by enabling the rapid screening of compounds for their membrane interactions and permeability.
Future discoveries may stem from a deeper understanding of DLPC's role as a biological signaling molecule. abmole.com Moving beyond its function as a structural component, research could uncover new receptors and pathways regulated by DLPC or its metabolites. This could lead to a new class of therapeutics for metabolic diseases, inflammation, or even cancer, based on modulating the levels or activity of endogenous phospholipids (B1166683).
In the realm of nanotechnology and drug delivery, the unique properties of DLPC could be harnessed to create next-generation delivery systems. nih.gov Imagine liposomes that can change their shape or release their contents in response to subtle changes in the local membrane environment of a diseased cell, a process that could be fine-tuned by incorporating DLPC. These biomimetic systems could offer unprecedented targeting specificity and efficacy.
Finally, a transformative breakthrough would be the ability to map and manipulate the lipid composition of specific membrane domains in living cells in real-time. By developing advanced chemical probes and imaging techniques, informed by foundational studies on lipids like DLPC, researchers could directly observe how lipid organization influences cellular events like signaling and trafficking. This would move membrane biology from a descriptive science to a predictive and engineering discipline, with profound implications for health and disease.
Q & A
Q. What experimental models are used to study DLPC’s metabolic effects, and how do researchers validate its mechanisms of action?
DLPC’s antidiabetic and hepatoprotective effects are primarily studied in murine models, including diabetic mice and those with parenteral nutrition-associated cholestasis (PNAC). Researchers validate mechanisms by combining RNA-sequencing to identify upregulated pathways (e.g., STAT6 anti-inflammatory signaling ), targeted gene expression analysis (e.g., LRH-1-dependent genes like Abcb11 and Nr0b2 ), and structural biology techniques (e.g., X-ray crystallography to map DLPC-LRH-1 interactions ). Control experiments using LRH-1 knockout mice confirm pathway specificity .
Q. How does DLPC’s chemical structure influence its biological activity in lipid bilayers?
DLPC’s short-chain dilauroyl fatty acids (12:0) confer high membrane fluidity, which is critical for its role in asymmetric lipid bilayer formation. Atomic force microscopy (AFM) reveals that DLPC-DSPC mixtures phase-segregate into liquid-ordered (DSPC-rich) and liquid-disordered (DLPC-rich) domains, affecting bilayer mechanics and protein interactions . Martini coarse-grained simulations further validate these phase behaviors .
Q. What methodologies are employed to assess DLPC’s stability in long-term storage for experimental use?
Lyophilized DLPC formulations are stabilized using iron chelators like DTPA or deferoxamine (DFO), which inhibit metal-catalyzed degradation. Stability is quantified via thin-layer chromatography (TLC) to monitor lipid integrity and mass spectrometry to identify oxidation products . Freezing methods (e.g., rapid vs. slow cooling) and degassing protocols are optimized to minimize hydrolysis .
Q. How is DLPC’s impact on bile acid metabolism linked to its metabolic benefits?
DLPC activates LRH-1, a nuclear receptor regulating bile acid synthesis genes (e.g., Cyp7a1). This increases bile acid levels, which improve glucose homeostasis via FXR signaling and reduce hepatic lipid accumulation. Bile acid profiling using LC-MS and gene knockout models confirm this pathway’s necessity .
Q. What techniques are used to study DLPC’s role in macrophage polarization?
RNA-seq of liver tissue from PNAC mice identifies STAT6 as a key pathway upregulated by DLPC. In vitro validation involves isolating bone-marrow-derived macrophages (BMDMs), treating them with DLPC, and measuring M2 polarization markers (e.g., Arg1, Ym1) via qPCR and phospho-STAT6 levels via Western blot .
Advanced Research Questions
Q. How do structural modifications to DLPC alter its binding affinity to LRH-1, and what are the functional consequences?
Molecular dynamics simulations and mutagenesis studies reveal that DLPC’s lauroyl chains occupy LRH-1’s hydrophobic pocket, stabilizing its active conformation. Substituting longer acyl chains (e.g., distearoyl) reduces binding efficacy, while polar headgroup modifications disrupt receptor activation . Functional consequences are tested using luciferase reporter assays and metabolic phenotyping in transgenic mice .
Q. What explains contradictory findings on DLPC’s hepatoprotective efficacy compared to SAMe in chronic liver injury models?
DLPC minimally attenuates liver enzymes in ethanol-induced hepatotoxicity, unlike SAMe, which restores glutathione (GSH) synthesis. This discrepancy arises from DLPC’s reliance on LRH-1 signaling rather than direct antioxidant effects. Comparative studies use in vitro hepatocyte models with GSH depletion and in vivo LC-MS metabolomics to map pathway-specific outcomes .
Q. How can researchers resolve batch-to-batch variability in DLPC’s experimental reproducibility?
Rigorous quality control includes TLC purity checks (>99%), mass spectrometry for acyl chain composition, and standardized storage protocols (−20°C under argon ). Inter-laboratory validation using shared reference samples (e.g., Avanti Research’s DLPC ) ensures consistency.
Q. What advanced imaging techniques elucidate DLPC’s nanoscale interactions in lipid bilayers?
High-resolution AFM force spectroscopy measures DLPC-DSPC bilayer elasticity and phase separation. Fluorescence correlation spectroscopy (FCS) quantifies lipid diffusion coefficients, while cryo-EM captures asymmetric bilayer formation in situ .
Q. How do DLPC’s off-target effects on non-hepatic tissues (e.g., brain) influence experimental outcomes?
Proteomic analysis of DLPC-treated Alzheimer’s disease models identifies altered synaptic proteins in the dorsolateral prefrontal cortex (DLPC). Functional assays (e.g., Morris water maze) and phosphoproteomics assess cognitive impacts, revealing crosstalk between hepatic and neurological pathways .
Data Contradictions and Resolution Strategies
- Contradiction: DLPC reduces hepatic fat in diabetic mice but shows limited efficacy in ethanol-induced liver injury .
Resolution: Context-dependent mechanisms (LRH-1 vs. antioxidant pathways) require model-specific validation using transcriptomics and metabolomics . - Contradiction: DLPC stabilizes lipid bilayers in vitro but degrades rapidly without chelators in storage .
Resolution: Standardize chelator use and pre-screen lipid batches via oxidation-sensitive assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
